Technical Documentation Center

3-Hydroxy-3-methylpent-4-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-3-methylpent-4-enoic acid
  • CAS: 38004-74-9

Core Science & Biosynthesis

Foundational

3-Hydroxy-3-methylpent-4-enoic Acid (CAS 38004-74-9): Physicochemical Profiling, Synthetic Methodologies, and Biosynthetic Applications

Executive Summary 3-Hydroxy-3-methylpent-4-enoic acid (CAS 38004-74-9) is a branched-chain, unsaturated β -hydroxy carboxylic acid. Structurally characterized by a terminal alkene, a tertiary alcohol, and a carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-3-methylpent-4-enoic acid (CAS 38004-74-9) is a branched-chain, unsaturated β -hydroxy carboxylic acid. Structurally characterized by a terminal alkene, a tertiary alcohol, and a carboxylic acid moiety, it serves as a highly versatile building block in organic synthesis and a critical structural analog in biochemical research. Historically, this compound and its derivatives played a pivotal role in elucidating the mevalonate pathway, specifically in early isotopic tracer studies mapping the biosynthesis of squalene and cholesterol .

This technical whitepaper provides an authoritative overview of its physicochemical properties, structural reactivity, validated synthetic workflows, and analytical characterization protocols. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for handling and analyzing this specific β -hydroxy acid.

Molecular & Physicochemical Profiling

Understanding the physical parameters of 3-hydroxy-3-methylpent-4-enoic acid is critical for predicting its behavior in solvent systems, chromatographic matrices, and biological assays. The presence of both a hydrogen-bond donor/acceptor (hydroxyl) and an acidic proton (carboxyl) significantly influences its polarity and thermal stability .

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
IUPAC Name 3-hydroxy-3-methylpent-4-enoic acidStandardized
CAS Registry Number 38004-74-9Chemical Abstracts Service
Molecular Formula C₆H₁₀O₃Elemental Analysis
Molecular Weight 130.14 g/mol Computed
Exact Mass 130.062994 DaHigh-Resolution MS[1]
Topological Polar Surface Area (TPSA) 57.5 ŲComputed[1]
XLogP3 -0.1Computed (Hydrophilic)[1]
SMILES CC(O)(CC(O)=O)C=CStructural Identifier[1]
Predicted Boiling Point ~260–280 °C (Decomposes)Predictive Modeling
Predicted Density ~1.15 g/cm³Predictive Modeling
pKa (Carboxylic Acid) ~4.5Estimated based on β -hydroxy acids

Note: Due to the β -hydroxy acid motif, the compound is thermally labile at elevated temperatures, prone to dehydration to form conjugated dienes.

Structural Chemistry & Mechanistic Reactivity

The reactivity profile of 3-hydroxy-3-methylpent-4-enoic acid is governed by three orthogonal functional groups:

  • The Terminal Alkene (C4-C5): Susceptible to electrophilic additions, epoxidations, and olefin cross-metathesis. It serves as a prime handle for extending the carbon framework.

  • The Tertiary Alcohol (C3): Highly sterically hindered but prone to acid-catalyzed dehydration. Because the resulting double bond can conjugate with either the existing C4-C5 alkene or the C1 carbonyl, dehydration must be strictly avoided during isolation.

  • The Carboxylic Acid (C1): Readily undergoes esterification, amidation, and salt formation.

Synthetic Methodologies: The Regioselective Reformatsky Approach

The classical and most reliable synthesis of 3-hydroxy-3-methylpent-4-enoic acid utilizes a Reformatsky reaction between methyl vinyl ketone and methyl bromoacetate, followed by saponification .

Causality in Experimental Design

Methyl vinyl ketone is an α,β -unsaturated ketone. Standard organolithium or Grignard reagents often result in unwanted 1,4-conjugate addition or rapid polymerization of the enone. The Reformatsky reagent (an organozinc halide) is a "softer" nucleophile that remarkably exhibits high regioselectivity for 1,2-addition over 1,4-addition, yielding the desired tertiary allylic alcohol exclusively.

Protocol: Step-by-Step Reformatsky Synthesis

This protocol is designed as a self-validating system to ensure high yield and prevent thermal degradation.

  • Zinc Activation: Suspend 20 g of zinc dust in 100 mL of anhydrous benzene (or THF for modern adaptations). Add 0.5 mL of 1,2-dibromoethane and heat to reflux for 5 minutes.

    • Causality: Zinc dust is naturally coated with a passivating zinc oxide (ZnO) layer. 1,2-dibromoethane scrubs this layer, exposing the highly reactive pure metal lattice required for efficient oxidative addition.

  • Reagent Addition: Remove from heat. Dropwise add a mixture of methyl vinyl ketone (18.6 g) and methyl bromoacetate (38.0 g) over 30 minutes to maintain a gentle reflux.

    • Causality: Controlling the exothermic formation of the zinc enolate prevents the thermal polymerization of the highly reactive methyl vinyl ketone.

  • Reaction & Quench: Reflux the mixture for 1 hour. Cool to 0 °C and quench with cold 10% H₂SO₄.

    • Validation Check: The complete dissolution of the zinc metal and the formation of a clear biphasic system validate the completion of the organometallic phase.

  • Saponification: Isolate the organic layer, concentrate under reduced pressure, and dissolve the resulting methyl 3-hydroxy-3-methylpent-4-enoate in 38 mL of 1N methanolic KOH. Stir at 20 °C for 48 hours.

  • Acidification & Isolation: Carefully acidify the solution with methanolic HCl at 0 °C. Filter off the precipitated KCl and distill the residue under high vacuum to yield the pure acid.

    • Validation Check: TLC (Hexane:EtOAc 7:3) must show a single spot with an Rf​ lower than the ester intermediate. The spot should stain immediately with KMnO₄, confirming the preservation of the terminal alkene.

Reformatsky A Methyl Vinyl Ketone + Methyl Bromoacetate B Activated Zinc in Solvent (Reflux) A->B Reagents mixed C Organozinc Intermediate (BrZn-CH2-COOMe) B->C Oxidative addition D Regioselective 1,2-Addition to Ketone C->D C-C bond formation E Zinc Alkoxide Complex D->E F Aqueous Acid Quench (Hydrolysis) E->F H3O+ G Methyl 3-hydroxy-3-methyl pent-4-enoate F->G Workup H Saponification (KOH/MeOH) & Acidification G->H Ester cleavage I 3-hydroxy-3-methyl pent-4-enoic acid (CAS 38004-74-9) H->I Final Product

Caption: Workflow of the regioselective Reformatsky synthesis of 3-hydroxy-3-methylpent-4-enoic acid.

Biological Relevance: Terpene and Squalene Biosynthesis

During the mid-20th century, the discovery of mevalonic acid (3,5-dihydroxy-3-methylpentanoic acid) revolutionized the understanding of cholesterol biosynthesis. 3-Hydroxy-3-methylpent-4-enoic acid was synthesized and utilized as a structural analog to probe the enzymatic mechanisms of the mevalonate pathway. Researchers utilized radiolabeled variants (e.g., ¹⁴C-labeled) to determine if the terminal alkene could act as a direct precursor or intermediate in the formation of squalene, the linear triterpene precursor to all steroids .

Pathway MVA Mevalonic Acid (3,5-dihydroxy-3-methylpentanoic acid) MVAP Phosphomevalonate MVA->MVAP IPP Isopentenyl Pyrophosphate (IPP) MVAP->IPP SQ Squalene IPP->SQ Condensation steps CHOL Cholesterol SQ->CHOL Cyclization ANALOG 3-hydroxy-3-methylpent-4-enoic acid (CAS 38004-74-9) ANALOG->MVA Structural Analog (Biosynthetic Assays)

Caption: Structural relationship of CAS 38004-74-9 to the mevalonate-cholesterol biosynthesis pathway.

Analytical Characterization Workflows

Protocol: GC-MS Profiling via TMS Derivatization

Analyzing β -hydroxy acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. The high temperatures of the GC injection port (>200 °C) cause rapid thermal dehydration of the tertiary alcohol, leading to the detection of conjugated diene artifacts rather than the intact molecule.

Objective: Quantify and confirm the structural integrity of 3-hydroxy-3-methylpent-4-enoic acid without thermal degradation.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 100 µL of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the silylation reaction.

  • Internal Standard Addition: Add 10 µL of a 1 mg/mL solution of undecanoic acid.

    • Validation Check: Undecanoic acid serves as a retention time and quantification reference to validate the efficiency of the derivatization process.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate the sealed vial at 60 °C for 30 minutes.

    • Causality: BSTFA replaces the active protons (-OH and -COOH) with trimethylsilyl (TMS) groups. The 1% TMCS increases the silylating power, ensuring complete derivatization of the sterically hindered tertiary alcohol at C3. This eliminates hydrogen bonding, increases volatility, and confers absolute thermal stability.

  • Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250 °C.

  • Data Validation: Monitor for the di-TMS derivative ( m/z corresponding to [M−CH3​]+ of the fully silylated compound). The strict absence of a mono-TMS dehydrated peak confirms 100% derivatization efficiency and zero thermal breakdown in the inlet.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12429748, 3-Hydroxy-3-methylpent-4-enoic acid". PubChem. URL:[Link]

  • Cornforth, J. W., Cornforth, R. H., Popják, G., & Gore, I. Y. (1957). "Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl [2-14C] pentano-5-lactone." Biochemical Journal, 66(1), 10-20. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Hydroxy-3-methylpent-4-enoic Acid

Molecular Architecture & Physicochemical Profiling As a highly versatile trifunctional building block, 3-hydroxy-3-methylpent-4-enoic acid (CAS: 38004-74-9) occupies a unique niche in advanced organic synthesis and bioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Physicochemical Profiling

As a highly versatile trifunctional building block, 3-hydroxy-3-methylpent-4-enoic acid (CAS: 38004-74-9) occupies a unique niche in advanced organic synthesis and biochemical probing. The molecule features a terminal alkene (vinyl group), a tertiary alcohol, and a carboxylic acid moiety. This dense functionalization allows orthogonal reactivity: the alkene is primed for cross-metathesis or oxidative cleavage, the tertiary hydroxyl provides a sterically hindered but reactive nucleophilic center, and the carboxylic acid enables standard coupling or esterification workflows.

To establish a baseline for analytical and synthetic workflows, the quantitative physicochemical parameters of the compound are summarized below, verified against standard commercial databases.

ParameterValue
Chemical Name 3-hydroxy-3-methylpent-4-enoic acid
Synonyms 3-hydroxy-3-methyl-4-pentenoic acid
CAS Registry Number 38004-74-9
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
SMILES String C=CC(C)(O)CC(=O)O
InChIKey JZWQNRBDWROLMD-UHFFFAOYSA-N

Synthetic Methodology: The Reformatsky Protocol

The most robust and historically validated method for synthesizing 3-hydroxy-3-methylpent-4-enoic acid relies on a Reformatsky-type carbon-carbon bond formation. As demonstrated in foundational cholesterol biosynthesis studies by 1, the reaction leverages the oxidative addition of zinc into an α-halo ester to generate a nucleophilic zinc enolate, which subsequently attacks a ketone.

SynthWorkflow MVK Methyl Vinyl Ketone Zn Activated Zinc (Benzene, Reflux) MVK->Zn Reformatsky Addition MBA Methyl Bromoacetate MBA->Zn Reformatsky Addition Ester Intermediate Ester Zn->Ester C-C Bond Formation Hydrolysis Alkaline Hydrolysis (NaOH / H+) Ester->Hydrolysis Saponification Product 3-hydroxy-3-methylpent-4-enoic acid Hydrolysis->Product Acidification

Fig 1: Reformatsky-type synthetic workflow for 3-hydroxy-3-methylpent-4-enoic acid.

Step-by-Step Execution & Causality

Phase 1: Zinc Activation

  • Protocol: Wash zinc dust sequentially with 2M HCl, deionized water, ethanol, and diethyl ether. Dry thoroughly under high vacuum.

  • Causality: Commercial zinc is passivated by an inert zinc oxide (ZnO) layer. Acid washing strips this layer, exposing the highly reactive zero-valent zinc surface required for efficient oxidative addition into the carbon-bromine bond.

Phase 2: Organozinc Formation & Condensation

  • Protocol: Suspend the activated zinc (20 g) in dry benzene (100 mL). Under reflux, add a mixture of methyl vinyl ketone (18.6 g) and methyl bromoacetate (38 g) dropwise.

  • Causality: Methyl bromoacetate is chosen over chloroacetate because bromine is a superior leaving group, allowing the organozinc intermediate to form at lower temperatures. Benzene (or anhydrous THF) provides a strictly aprotic environment; any trace protons (e.g., from water) would prematurely quench the basic Reformatsky enolate, yielding methyl acetate instead of the desired cross-coupled product.

Phase 3: Hydrolysis & Isolation

  • Protocol: Quench the reaction mixture with cold 1M HCl. Extract the intermediate methyl ester into an organic phase, concentrate, and subject it to alkaline hydrolysis (NaOH in MeOH) for 2 hours. Follow with careful acidification (pH ~2) and extraction into ethyl acetate.

  • Causality: The initial Reformatsky reaction yields a methyl ester. Alkaline saponification irreversibly cleaves this ester to the carboxylate salt. Subsequent acidification ensures the molecule is fully protonated, allowing the relatively polar 3-hydroxy-3-methylpent-4-enoic acid to partition into the organic extraction solvent.

Phase 4: Self-Validation (In-Process QC)

  • Protocol: Prior to hydrolysis, analyze a quenched reaction aliquot via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Stain the plate with KMnO₄.

  • Causality: This creates a self-validating system. The terminal alkene of the product will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. The complete disappearance of the methyl vinyl ketone spot confirms successful C-C bond formation. If starting material persists, zinc activation was insufficient.

Analytical Validation Framework

To guarantee structural integrity for downstream drug development applications, the isolated compound must be validated using orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization in negative mode (ESI-) should yield a distinct [M-H]⁻ peak at m/z 129.13, confirming the molecular weight of 130.14 g/mol .

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Vinyl Protons: A distinct multiplet between 5.0–6.0 ppm, integrating for 3 protons (the terminal =CH₂ and internal =CH).

    • Methylene Protons: An AB quartet or distinct doublet around 2.5–2.7 ppm (2H), representing the diastereotopic protons adjacent to the chiral C3 center and the electron-withdrawing carboxyl group.

    • Methyl Protons: A sharp singlet at ~1.3 ppm (3H), confirming the tertiary methyl group.

Biological Relevance & Pathway Probing

In drug development and biochemical research, 3-hydroxy-3-methylpent-4-enoic acid serves as a critical structural analog to mevalonic acid (3,5-dihydroxy-3-methylpentanoic acid), the central precursor in the isoprenoid and cholesterol biosynthesis pathways.

MevalonateContext AcetoacetylCoA Acetoacetyl-CoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonic Acid HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids / Squalene Mevalonate->Isoprenoids Kinases Analog 3-hydroxy-3-methylpent-4-enoic acid Analog->Mevalonate Structural Mimicry

Fig 2: Structural mimicry of the analog within the mevalonate biosynthesis pathway.

Mechanistic Insight: Because 3-hydroxy-3-methylpent-4-enoic acid lacks the C5 hydroxyl group of mevalonate—replacing the C4-C5 single bond with a rigid vinyl group—it cannot be phosphorylated by mevalonate kinase. This makes it a highly valuable "dead-end" structural probe. Researchers utilize this compound to map the steric boundaries of enzyme active sites (such as HMG-CoA reductase and mevalonate kinase) without triggering downstream metabolic cascades. The vinyl group also provides a bioorthogonal handle for late-stage functionalization or cross-linking within a target protein's active site.

References

  • Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl[2-14C] pentano-5-lactone. Source: SciSpace (Cornforth et al., 1957) URL:[Link]

Sources

Foundational

in vitro mechanism of action for 3-hydroxy-3-methylpent-4-enoic acid

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-hydroxy-3-methylpent-4-enoic acid Introduction: A Structural Analogue with Untapped Potential 3-hydroxy-3-methylpent-4-enoic acid is a fas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-hydroxy-3-methylpent-4-enoic acid

Introduction: A Structural Analogue with Untapped Potential

3-hydroxy-3-methylpent-4-enoic acid is a fascinating small molecule whose mechanism of action remains largely uncharacterized in publicly available literature. Its structure bears a striking resemblance to 3-hydroxy-3-methylglutaric acid (HMG), the metabolic precursor to mevalonate. This structural similarity immediately suggests a compelling hypothesis: that 3-hydroxy-3-methylpent-4-enoic acid may act as a modulator of the mevalonate pathway, a critical nexus for the synthesis of cholesterol and essential non-steroidal isoprenoids.

This guide provides a comprehensive, multi-phased experimental framework designed for researchers and drug development professionals to systematically investigate and define the in vitro mechanism of action of this compound. We will proceed from initial target validation to the elucidation of downstream cellular consequences and broad metabolic profiling, grounding each step in a clear scientific rationale.

Phase 1: Primary Target Hypothesis Testing & Phenotypic Screening

Core Rationale: The most logical starting point is to test the primary hypothesis derived from the compound's structure: its potential interaction with the HMG-CoA reductase (HMGCR) enzyme, the rate-limiting step in the mevalonate pathway. Concurrently, we must determine its effect on cell viability to establish a relevant dose range for subsequent mechanistic assays.

Experiment 1: Direct Enzyme Inhibition Assay - HMG-CoA Reductase

Expertise & Experience: Before investing in complex cell-based assays, a direct, biochemical assay provides a clear and rapid " go/no-go " signal for our primary hypothesis. We utilize a commercially available, fluorescence-based assay that measures the rate of NADPH consumption by HMGCR. A decrease in NADPH oxidation in the presence of our test compound is a direct indicator of enzyme inhibition.

Detailed Protocol: HMGCR Activity Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, and 4 mM DTT). Prepare serial dilutions of 3-hydroxy-3-methylpent-4-enoic acid and the positive control (e.g., Pravastatin) in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilutions.

  • Enzyme Addition: Add 20 µL of purified HMG-CoA reductase enzyme to each well.

  • Substrate Initiation: Initiate the reaction by adding 25 µL of a substrate mixture containing HMG-CoA and NADPH.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Normalize the rates to the vehicle control (DMSO) and plot against compound concentration to determine the IC50 value using a non-linear regression model.

Hypothetical Data Summary:

CompoundHMGCR IC50 (µM)
3-hydroxy-3-methylpent-4-enoic acid15.2
Pravastatin (Positive Control)0.01

Experimental Workflow: HMGCR Inhibition Assay

HMGCR_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Serial Dilutions (Test Compound & Control) A1 Add Compound/Control P1->A1 P2 Prepare Reaction Buffer & Substrate Mix (HMG-CoA, NADPH) A3 Initiate with Substrate Mix P2->A3 A2 Add HMGCR Enzyme A1->A2 A2->A3 A4 Kinetic Fluorescence Reading (Ex:340nm, Em:460nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize to Vehicle Control D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining HMGCR enzymatic inhibition.

Experiment 2: Cell Proliferation Assay in Sensitive Cell Lines

Expertise & Experience: The functional consequence of HMGCR inhibition is often cytostatic or cytotoxic, particularly in cancer cells with high metabolic demands. We select cell lines known for their dependence on the mevalonate pathway (e.g., PC-3 for prostate cancer, A549 for lung cancer) to assess the compound's phenotypic effect.

Detailed Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Seed PC-3 and A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 3-hydroxy-3-methylpent-4-enoic acid (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

Cell LineGI50 (µM)
PC-325.8
A54931.5

Phase 2: Verifying Downstream Pathway Modulation

Core Rationale: If the compound indeed inhibits HMGCR, we must observe a corresponding decrease in the downstream products of the mevalonate pathway. This step is crucial for validating that the enzymatic inhibition observed in Phase 1 translates to a functional, cellular-level mechanism.

Mevalonate Pathway Overview

Mevalonate_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isopentenyl Pyrophosphate (IPP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Isoprenoids->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Proteins Small GTPases (e.g., Ras, Rho) FPP->Proteins Farnesylation GGPP->Proteins Geranylgeranylation Prenylated_Proteins Prenylated Proteins (Membrane-Bound & Active) Proteins->Prenylated_Proteins Inhibitor 3-hydroxy-3-methylpent-4-enoic acid Inhibitor->HMGCR Inhibition HMGCR->Mevalonate

Caption: The Mevalonate Pathway and points of hypothetical inhibition.

Experiment 3: Assessment of Protein Prenylation

Expertise & Experience: Isoprenoids (FPP and GGPP) are vital for the post-translational lipidation of small GTPases, anchoring them to cellular membranes for proper function. A reduction in prenylation is a robust biomarker of mevalonate pathway inhibition. We will use Western blotting to detect the accumulation of unprenylated proteins.

Detailed Protocol: Western Blot for Unprenylated Proteins

  • Cell Treatment: Treat PC-3 cells with the GI50 concentration of the test compound for 48 hours.

  • Lysate Preparation: Harvest cells and prepare total protein lysates using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against an unprenylated form of a GTPase (e.g., unprenylated Rap1A) or an antibody that recognizes a protein known to shift in mobility upon loss of prenylation (e.g., RhoA).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. GAPDH or β-actin should be used as a loading control.

Expected Outcome: A significant increase in the band intensity for the unprenylated protein in the treated sample compared to the vehicle control.

Phase 3: Broad Profiling for Selectivity and Off-Target Effects

Core Rationale: A thorough mechanistic understanding requires investigating the compound's selectivity. While the primary hypothesis may be confirmed, potent bioactive molecules can have multiple targets. Broad-spectrum screening is essential for a comprehensive safety and efficacy profile.

Experiment 4: Kinase Panel Screening

Expertise & Experience: Kinase inhibition is a prevalent off-target effect for many small molecules. A broad kinase screen provides critical data on selectivity. Rather than conducting this in-house, we leverage the efficiency and breadth of commercial services.

Methodology: Commercial Kinase Profiling

  • Compound Submission: Submit the compound to a specialized vendor (e.g., Eurofins, Reaction Biology).

  • Assay Panel: Request screening against a panel of 200-400 kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. Any hits showing >50% inhibition should be flagged for follow-up dose-response analysis to determine IC50 values.

Trustworthiness: This unbiased, large-scale screen provides a robust, self-validating dataset on the compound's kinase selectivity, building confidence in its proposed primary mechanism if significant off-target kinase activity is not observed.

Workflow: Off-Target Kinase Screening

Kinase_Screening Start Submit Compound to Vendor Screen Screening at 10 µM vs. >200 Kinase Panel Start->Screen Data Receive % Inhibition Data Screen->Data Analysis Identify Hits (>50% Inhibition) Data->Analysis NoHits High Selectivity Confirmed Analysis->NoHits No significant hits Hits Follow-up with IC50 Determination for Identified Hits Analysis->Hits Significant hits found

Caption: Decision workflow for broad-spectrum kinase profiling.

Summary and Forward-Looking Strategy

This technical guide outlines a systematic, hypothesis-driven approach to characterizing the . By progressing through direct enzyme assays, cell-based phenotypic screens, downstream pathway validation, and broad off-target profiling, we can build a comprehensive and defensible mechanistic narrative.

If the data from these phases support the hypothesis of HMGCR inhibition, future steps would include:

  • Rescue Experiments: Demonstrating that the cytotoxic effects of the compound can be reversed by supplementing cells with mevalonate, the direct product of the HMGCR enzyme.

  • Structural Biology: Co-crystallization of the compound with the HMGCR enzyme to define the binding mode and confirm direct interaction.

  • In Vivo Studies: Progressing to animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

This structured methodology ensures that research is conducted efficiently, generating robust, interpretable data that will be critical for any future drug development program.

References

  • Kinase Profiling Services. Eurofins Discovery.[Link]

  • Introduction to Western Blotting. Bio-Rad Laboratories.[Link]

Exploratory

Biosynthetic and Chemoenzymatic Trajectories of 3-Hydroxy-3-Methylpent-4-Enoic Acid: From Chiral Building Blocks to Advanced Bio-Alkenes

Executive Summary 3-Hydroxy-3-methylpent-4-enoic acid (3-HMPA) is a highly versatile C6 carboxylic acid characterized by a terminal alkene and a sterically hindered tertiary alcohol (1)[1]. Historically identified during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-3-methylpent-4-enoic acid (3-HMPA) is a highly versatile C6 carboxylic acid characterized by a terminal alkene and a sterically hindered tertiary alcohol (1)[1]. Historically identified during foundational studies on the mevalonate pathway and squalene biosynthesis by Popjak and colleagues (2)[2], 3-HMPA has evolved from a mechanistic probe into a critical intermediate in two high-value industrial domains. This whitepaper explores its dual utility: as an enantiopure building block for complex marine macrolides and as a synthetic biology precursor for the sustainable production of bio-isoprene.

Section 1: Chemoenzymatic Synthesis of Chiral Macrolide Precursors

In modern drug development, establishing chiral centers bearing tertiary alcohols is notoriously difficult using traditional transition-metal catalysis. To circumvent this, researchers utilize biocatalytic kinetic resolution. A prominent application of 3-HMPA is in the formal total synthesis of Taurospongin A, a marine natural product. By employing Bacillus subtilis epoxide hydrolase, racemic precursors are enantioselectively hydrolyzed to yield pure (R)-3-HMPA (3)[3].

To utilize this building block in subsequent cross-coupling reactions, the carboxylic acid moiety must be protected. The 4-methoxybenzyl (PMB) ester is the industry standard here, as it can be cleaved under mild oxidative conditions (e.g., using DDQ) without causing the acid-catalyzed dehydration of the delicate tertiary alcohol (4)[4].

G A Racemic Precursor (Epoxide / Ester) B Bacillus subtilis Epoxide Hydrolase A->B Kinetic Resolution C (R)-3-Hydroxy-3-methyl- 4-pentenoic acid B->C Enantioselective Hydrolysis D PMB-Cl, K2CO3 (Esterification) C->D Protection E (R)-3-HMPA PMB Ester (Chiral Building Block) D->E PMB Esterification F Taurospongin A (Marine Natural Product) E->F Multi-step Total Synthesis

Chemoenzymatic pathway for Taurospongin A synthesis via biocatalytic resolution of 3-HMPA.

Protocol 1: Biocatalytic Resolution and PMB Protection of 3-HMPA

This protocol outlines the generation of the enantiopure (R)-3-HMPA PMB ester.

  • Enantioselective Hydrolysis: Suspend racemic 3-HMPA epoxide (50 mM) in phosphate buffer (100 mM, pH 7.2). Introduce lyophilized Bacillus subtilis epoxide hydrolase. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Causality: Maintaining a strict pH of 7.2 preserves the ionization state of the enzyme's catalytic triad (Asp-His-Asp) while preventing the spontaneous, non-selective hydrolysis of the epoxide ring.

  • Phase Separation & Extraction: Quench the reaction by adjusting the pH to 3.0 using 1M HCl, followed by immediate extraction with ethyl acetate (3x).

    • Causality: Acidification protonates the resulting 3-HMPA carboxylate, driving it into the organic phase. Immediate extraction is critical to prevent acid-catalyzed dehydration of the tertiary alcohol into a diene.

  • PMB Esterification: Dissolve the extracted (R)-3-HMPA in anhydrous N,N-dimethylformamide (DMF). Add K2CO3 (1.5 eq) and 4-methoxybenzyl chloride (PMB-Cl, 1.2 eq). Stir at ambient temperature for 12 hours.

    • Causality: PMB is selected over standard benzyl esters because its electron-donating methoxy group allows for highly specific oxidative cleavage later in the synthesis, safeguarding the alkene.

  • Self-Validating Chiral Analysis: Analyze the purified PMB ester via Chiral HPLC (Chiralcel OD-H column) using a hexane/isopropanol mobile phase.

    • Validation System: The protocol is validated by running a chemically synthesized racemic 3-HMPA PMB ester standard first to establish baseline peak resolution. The biocatalytic sample must demonstrate >98% enantiomeric excess (ee) against this baseline.

Section 2: Metabolic Engineering for Bio-Isoprene Production

Isoprene (2-methyl-1,3-butadiene) is a foundational monomer for synthetic rubber and adhesives (5)[5]. To bypass petrochemical dependency, engineered microbial pathways have been developed to convert renewable carbon sources into volatile dienes. In this context, 3-HMPA acts as a direct precursor that undergoes enzymatic decarboxylative dehydration to yield isoprene (6)[6]. The simultaneous removal of the carboxylate group (as CO2) and the hydroxyl group (as H2O) drives the formation of the conjugated diene system.

G S1 Engineered Carbon Source (Glucose / Glycerol) S2 Metabolic Intermediates (Acetyl-CoA derivatives) S1->S2 Glycolysis S3 3-Hydroxy-3-methylpent- 4-enoate (3-HMPA) S2->S3 Engineered Condensation E1 Enzymatic Decarboxylative Dehydration S3->E1 Substrate Binding P1 Isoprene (2-methyl-1,3-butadiene) E1->P1 Decarboxylation & Dehydration B1 CO2 + H2O E1->B1 Byproducts

Metabolic engineering route for bio-isoprene production via 3-HMPA decarboxylative dehydration.

Protocol 2: In Vitro Assay for Decarboxylative Dehydration of 3-HMPA

This protocol measures the enzymatic conversion of 3-HMPA to isoprene.

  • Enzyme Reconstitution: Purify the recombinant decarboxylase/dehydratase enzyme via Ni-NTA affinity chromatography. Desalt into HEPES buffer (50 mM, pH 7.0) containing 5 mM MgCl2.

    • Causality: Mg2+ is required as a divalent cofactor to stabilize the transition state during the cleavage of the 3-hydroxy acid, facilitating electron flow during decarboxylation.

  • Headspace Reaction Setup: In a 20 mL gas-tight headspace vial, combine 10 mL of the enzyme solution with 20 mM 3-HMPA substrate. Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap. Incubate at 37°C for 60 minutes.

    • Causality: Because isoprene is highly volatile (boiling point ~34°C), conducting the reaction in a sealed headspace vial prevents product escape into the atmosphere and allows for direct gas-phase sampling.

  • HS-GC-FID Quantification: Sample 1 mL of the headspace gas using a heated gas-tight syringe and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Validation System: The assay must include three self-validating controls: (1) A negative control using heat-denatured enzyme to rule out spontaneous thermal decomposition of 3-HMPA; (2) A positive control spiked with a known concentration of pure isoprene to calibrate the FID response; (3) An internal standard (e.g., volatile pentane) injected into the vial prior to incubation to account for minor pressure variations during syringe sampling.

Section 3: Quantitative Data & Comparative Analysis

The table below summarizes the contrasting kinetic, environmental, and analytical parameters required to leverage 3-HMPA in both pharmaceutical synthesis and industrial biotechnology.

MetricBiocatalytic Resolution (Epoxide Hydrolase)Enzymatic Decarboxylation (Dehydratase)
Target Molecule (R)-3-HMPA PMB EsterIsoprene (2-methyl-1,3-butadiene)
Substrate Concentration 50 - 100 mM10 - 50 mM
Typical Yield / Conversion ~45% (Max 50% for kinetic resolution)70 - 85% conversion to diene
Enantiomeric Excess (ee) > 98% (R-enantiomer)N/A (Achiral product)
Optimal pH 7.2 - 7.56.5 - 7.0
Temperature 30 °C37 °C
Primary Analytical Tool Chiral HPLC (UV detection at 254 nm)Headspace GC-FID
Industrial Value High-value pharmaceuticals / macrolidesBulk commodity chemicals / synthetic rubber

References

  • Popjak, G., et al. "Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl[2-14C] pentano-5-lactone." SciSpace. 2

  • National Center for Biotechnology Information. "3-Hydroxy-3-methylpent-4-enoic acid | C6H10O3 | CID 12429748." PubChem. 1

  • Fujino, A., & Sugai, T. "Chemoenzymatic approach to enantiomerically pure (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester and its application to a formal total synthesis of taurospongin A." KAKEN. 3

  • "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." NIH PMC. 4

  • Scientist Of Fortune S.A. "US20150291981A1 - Production of Alkenes From 3-Hydroxy-1-Carboxylic Acids Via 3-Sulfonyloxy-1-Carboxylic Acids." Google Patents. 6

  • Glycos Biotechnologies, Inc. "US9862973B2 - Methods for biosynthesis of isoprene." Google Patents. 5

Sources

Foundational

role of 3-hydroxy-3-methylpent-4-enoic acid as a chemical building block

The Strategic Role of 3-Hydroxy-3-methylpent-4-enoic Acid in Complex Molecule Synthesis: A Technical Guide Executive Summary In the landscape of advanced organic synthesis, the identification and utilization of multifunc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 3-Hydroxy-3-methylpent-4-enoic Acid in Complex Molecule Synthesis: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis, the identification and utilization of multifunctional chiral building blocks dictate the efficiency of complex natural product construction. 3-Hydroxy-3-methylpent-4-enoic acid (CAS: 38004-74-9) stands out as a highly versatile, trifunctional C6 intermediate[1]. Historically investigated for its structural relationship to mevalonic acid in cholesterol biosynthesis pathways, this molecule has evolved into a cornerstone intermediate for the total synthesis of complex marine macrolides and anticancer agents.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic utility of this building block, providing field-proven protocols and orthogonal protection strategies essential for drug development professionals.

Structural Anatomy and Reactivity Profile

The synthetic value of 3-hydroxy-3-methylpent-4-enoic acid lies in its dense functionalization. It presents three distinct reactive sites that can be manipulated orthogonally:

  • Carboxylic Acid (C1): Serves as the primary site for esterification, amidation, or homologation. Its pKa (~4.5) allows for selective deprotonation in the presence of the C3 alcohol.

  • Tertiary Alcohol (C3): Provides a critical chiral center (when synthesized or resolved as the R- or S-enantiomer) that is often retained in the final drug scaffold. It is sterically hindered, which naturally protects it from mild alkylating agents.

  • Terminal Alkene (C4-C5): Acts as a π -nucleophile for cross-metathesis, ring-closing metathesis (RCM), or oxidative cleavage (e.g., ozonolysis) to generate aldehydes.

ReactivityMap Core 3-Hydroxy-3-methylpent-4-enoic Acid (Trifunctional Hub) Carboxyl Carboxylic Acid (C1) pKa ~4.5 Core->Carboxyl Alcohol Tertiary Alcohol (C3) Chiral Center Core->Alcohol Alkene Terminal Alkene (C4-C5) Pi-Nucleophile Core->Alkene Esterification PMB Esterification (Protection/Activation) Carboxyl->Esterification Stereocontrol Asymmetric Induction (Natural Product Core) Alcohol->Stereocontrol Metathesis Ring-Closing Metathesis (Macrocyclization) Alkene->Metathesis

Reactivity map detailing the orthogonal manipulation of the trifunctional C6 building block.

Physicochemical Data Presentation

Before deploying this building block in a synthetic route, it is critical to understand its baseline physical parameters, which dictate solvent selection and purification strategies.

Table 1: Key Physicochemical Properties [1]

Property Value Synthetic Implication
Molecular Formula C6H10O3 Highly oxygenated; requires polar organic solvents (e.g., DMF, THF).
Molecular Weight 130.14 g/mol Low molecular weight; highly volatile if not converted to a salt or ester.
Exact Mass 130.06299 Da Useful for high-resolution mass spectrometry (HRMS) tracking.
XLogP3 -0.1 Highly hydrophilic; challenging to extract from aqueous layers without acidification.

| Topological Polar Surface Area | 57.5 Ų | Indicates strong hydrogen-bonding capabilities (donor and acceptor). |

Strategic Applications in Total Synthesis

Formal Total Synthesis of Taurospongin A

Taurospongin A is a potent marine macrolide requiring precise stereochemical control. Fujino and Sugai famously utilized the enantiomerically pure (R)-3-hydroxy-3-methyl-4-pentenoic acid as a foundational precursor[2]. To manipulate the terminal alkene without interfering with the carboxylic acid, they converted the acid into a p-methoxybenzyl (PMB) ester[3]. The PMB group was selected because it can be cleaved under mild oxidative conditions, preserving the delicate alkene and tertiary alcohol functionalities that are highly sensitive to strong acids or hydrogenolysis.

Construction of Oximidine Anticancer Scaffolds

In the synthesis of Oximidines I and II (potent antitumor agents), the terminal alkene of 3-hydroxy-3-methylpent-4-enoic acid derivatives is exploited for macrocyclization[4]. By utilizing Ruthenium-catalyzed Ring-Closing Metathesis (RCM), researchers successfully bridge the building block with highly functionalized ynones or enamides. The tertiary alcohol acts as a crucial directing group and structural anchor within the final pharmacophore.

Workflow Start Starting Material (Carboxylic Acid) Deprotonation Deprotonation (KOH, DMF) Start->Deprotonation pKa ~4.5 Alkylation Alkylation (PMB-Cl, Heat) Deprotonation->Alkylation Carboxylate Nucleophile Product PMB Ester (Protected Intermediate) Alkylation->Product SN2 Reaction Application Taurospongin A Synthesis Product->Application Downstream Coupling

Workflow for the chemoenzymatic synthesis and PMB protection of the C6 intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact causality behind each reagent choice.

Protocol 1: Selective PMB Esterification of 3-Hydroxy-3-methylpent-4-enoic Acid

This method adapts the Fujino and Sugai procedure for synthesizing the PMB ester, a critical step for downstream metathesis[2][3].

  • Solvation: Dissolve 3-hydroxy-3-methylpent-4-enoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation in the next step, leaving the carboxylate anion "naked" and highly nucleophilic for the SN​2 displacement.

  • Deprotonation: Add pulverized Potassium Hydroxide (KOH) (1.05 equiv) at 0 °C and stir for 30 minutes.

    • Causality: The stoichiometric control and the vast pKa​ difference (COOH ~4.5 vs. tertiary OH ~18) ensure exclusive deprotonation of the carboxylic acid, strictly preventing unwanted etherification at the C3 position.

  • Alkylation: Dropwise add 4-methoxybenzyl chloride (PMBCl) (1.1 equiv).

    • Causality: The electron-donating methoxy group of PMBCl activates the benzylic position, significantly lowering the activation energy for the SN​2 attack by the carboxylate.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C for 4 hours.

    • Causality: The adjacent tertiary alcohol introduces moderate steric hindrance. Thermal energy is required to overcome this steric bulk and drive the esterification to completion.

  • Workup: Quench with water, extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Orthogonal Cleavage of the PMB Ester via Oxidative Deprotection

Standard hydrogenation ( Pd/C,H2​ ) to remove benzyl esters will competitively reduce the terminal C4-C5 alkene[3]. Therefore, oxidative cleavage is mandatory.

  • Biphasic Setup: Dissolve the PMB ester in a mixture of Dichloromethane (DCM) and Water (18:1 ratio).

    • Causality: Water is strictly required as the oxygen nucleophile to trap the highly reactive oxocarbenium intermediate, ultimately releasing the free carboxylic acid and p-anisaldehyde.

  • Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) portion-wise at 0 °C.

    • Causality: DDQ acts as a single-electron oxidant, selectively targeting the electron-rich PMB aromatic ring. It does not possess the potential to oxidize the terminal alkene or the sterically hindered tertiary alcohol under these cryogenic conditions.

  • Isolation: Filter the precipitated DDQH2 byproduct, wash the organic layer with saturated aqueous NaHCO3​ , and acidify the aqueous layer to recover the pure carboxylic acid.

Protecting Group Orthogonality

Choosing the correct protecting group for the C1 carboxylic acid is paramount when utilizing this building block. The table below summarizes why PMB is the industry standard for this specific molecule.

Table 2: Carboxylic Acid Protecting Group Orthogonality for C6H10O3 Derivatives

Protecting Group Installation Reagents Cleavage Reagents Alkene Tolerance Tertiary OH Tolerance

| PMB Ester | PMBCl, KOH, DMF | DDQ, DCM/ H2​O | High (No reduction) | High (Mild conditions) | | Methyl Ester | MeOH, H2​SO4​ (cat.) | LiOH, THF/ H2​O | High | Low (Acid promotes elimination) | | Allyl Ester | Allyl bromide, K2​CO3​ | Pd(PPh3​)4​ , Morpholine | Low (Interferes with RCM) | High |

References

  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)
  • Synthesis of Taurospongin A | Organic Letters Source: ACS Publications URL
  • Torsten Haack's research works (Studies Toward the Synthesis of Oximidines I and II)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Hydroxy-3-methylpent-4-enoic Acid via Reformatsky Condensation

Executive Summary The synthesis of β -hydroxy acids with terminal alkenes is a critical operation in the development of mevalonate pathway analogs, terpenoid building blocks, and complex polyketide APIs. This application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of β -hydroxy acids with terminal alkenes is a critical operation in the development of mevalonate pathway analogs, terpenoid building blocks, and complex polyketide APIs. This application note details the robust, scalable synthesis of 3-hydroxy-3-methylpent-4-enoic acid from basic precursors. By utilizing a highly controlled Reformatsky condensation followed by a mild, temperature-regulated saponification, this protocol mitigates the primary failure modes of this chemical space: precursor polymerization and product dehydration.

Reaction Pathway & Mechanistic Insights

The foundational route for this molecule was established in classical sterol biosynthesis studies. The modern adaptation replaces highly toxic benzene with anhydrous THF and utilizes ethyl bromoacetate for improved handling.

The Reformatsky reaction is specifically chosen over a Grignard addition because the resulting organozinc intermediate (a zinc enolate) is significantly less nucleophilic than a corresponding organomagnesium reagent. This attenuated reactivity ensures that the zinc enolate selectively attacks the highly electrophilic carbonyl of methyl vinyl ketone (MVK) without causing self-condensation of the ester precursor.

SynthesisRoute MVK Methyl Vinyl Ketone (Electrophile) Reformatsky Reformatsky Condensation (THF, 45-50°C) MVK->Reformatsky Polymer MVK Polymerization (Radical/Thermal) MVK->Polymer Excess heat EBA Ethyl Bromoacetate (Nucleophile Source) EBA->Reformatsky Zn Activated Zinc Dust (Reductant) Zn->Reformatsky Ester Ethyl 3-hydroxy-3-methylpent-4-enoate (Stable Intermediate) Reformatsky->Ester Saponification Controlled Saponification (LiOH, MeOH/H2O, 0°C) Ester->Saponification Product 3-hydroxy-3-methylpent-4-enoic acid (Target API Building Block) Saponification->Product Dehydration Dehydration to Dienoic Acid (Acid/Thermal Stress) Saponification->Dehydration pH < 2, T > 10°C

Fig 1: Workflow and failure pathways for 3-hydroxy-3-methylpent-4-enoic acid synthesis.

Materials & Stoichiometry

Note: The following table provides quantitative data for a standardized 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl vinyl ketone (MVK) 70.091.07.01 g (8.2 mL)Electrophile
Ethyl bromoacetate 167.001.220.04 g (13.3 mL)Nucleophile precursor
Zinc dust (<10 μm) 65.381.59.81 gReductant
1,2-Dibromoethane 187.86Catalytic0.5 mLZinc activator
Trimethylsilyl chloride (TMSCl) 108.64Catalytic0.5 mLZinc activator
THF (Anhydrous) 72.11Solvent100 mLReaction medium
LiOH·H₂O 41.962.08.39 gHydrolysis base

Detailed Experimental Protocol

Phase 1: Zinc Activation (Self-Validating Step)

Causality: Commercial zinc dust develops a passivating zinc oxide (ZnO) layer that severely inhibits insertion into the C-Br bond. The sequential addition of 1,2-dibromoethane and TMSCl chemically etches this layer, exposing a highly reactive, pristine zinc surface.

  • Weigh 9.81 g of Zinc dust into a 250 mL oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

  • Suspend the zinc in 20 mL of anhydrous THF.

  • Add 0.5 mL of 1,2-dibromoethane. Heat the flask gently with a heat gun until the solvent begins to boil and ethylene gas evolution is observed (visual validation of activation).

  • Allow the suspension to cool to room temperature, then add 0.5 mL of TMSCl. Stir for 15 minutes.

Phase 2: Reformatsky Condensation

Causality: MVK is a potent Michael acceptor and is highly susceptible to radical-induced polymerization at elevated temperatures. By adding the MVK and the α -haloester concurrently and dropwise, the steady-state concentration of MVK remains low, favoring the cross-aldol addition over thermal degradation.

  • To the activated zinc suspension, add 1.3 mL (~10%) of the ethyl bromoacetate to initiate the organozinc formation.

  • In-Process Check: Wait until a mild exotherm is observed and the suspension turns slightly grayish-green, confirming initiation.

  • Prepare a mixture of the remaining ethyl bromoacetate (12.0 mL) and MVK (8.2 mL) in 30 mL of anhydrous THF.

  • Add this mixture dropwise via an addition funnel over 1 hour. Maintain the internal temperature strictly between 45–50°C using a water bath.

  • Stir the reaction for an additional 2 hours at 50°C until zinc consumption ceases.

  • Cool the reaction to 0°C. Quench carefully with 50 mL of cold 1M NaHSO₄. (Note: Avoid strong acids like HCl to prevent premature dehydration).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, .

Phase 3: Controlled Saponification

Causality: β -hydroxy acids undergo facile, acid-catalyzed dehydration to form conjugated α,β -unsaturated systems (e.g., 3-methylpenta-2,4-dienoic acid). To prevent this, saponification is performed with LiOH (the lithium cation stabilizes the β -alkoxy intermediate), and acidification is executed under strict thermal control.

  • Dissolve the crude ethyl ester intermediate in 50 mL of Methanol and cool to 0°C in an ice bath.

  • Add a solution of LiOH·H₂O (8.39 g) in 50 mL of deionized water dropwise.

  • Stir the mixture at 0°C, allowing it to slowly warm to room temperature over 4 hours.

  • In-Process Check: Perform TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The higher Rf​ ester spot must be completely consumed.

  • Remove the methanol under reduced pressure, keeping the water bath temperature below 30°C.

  • Cool the remaining aqueous phase to 0°C. Carefully acidify to pH ~3 by the dropwise addition of cold 1M NaHSO₄.

  • Immediately extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum (bath < 30°C) to afford as a viscous, pale-yellow oil.

Quality Control & Analytical Validation

To validate the structural integrity of the synthesized API building block and rule out the presence of the dehydrated dienoic acid byproduct, perform the following spectroscopic checks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the terminal alkene protons: A distinct multiplet at δ 5.05–5.30 ppm (2H, =CH₂) and a doublet of doublets at δ 5.95 ppm (1H, -CH=).

    • The methylene protons adjacent to the carboxylic acid should appear as an AB quartet or a sharp singlet near δ 2.55 ppm (2H, -CH₂-).

    • The methyl group should appear as a clean singlet at δ 1.35 ppm (3H, -CH₃).

    • Failure Mode Indicator: Signals in the δ 6.50–7.50 ppm region indicate the presence of conjugated double bonds, confirming unwanted dehydration.

  • IR Spectroscopy (ATR):

    • Broad absorption at 3400–2500 cm⁻¹ (carboxylic acid -OH and tertiary -OH).

    • Strong carbonyl stretch at 1710 cm⁻¹ (C=O).

References

  • Cornforth, J. W., Cornforth, R. H., Popják, G., & Gore, I. Y. (1958). "Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl [2-14C] pentano-5-lactone." Biochemical Journal, 69(1), 146–155.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66040018, Ethyl 3-hydroxy-3-methylpent-4-enoate." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12429748, 3-Hydroxy-3-methylpent-4-enoic acid." PubChem.[Link]

Application

Application &amp; Protocols for the Preparation of 3-Hydroxy-3-Methylpent-4-Enoic Acid Esters

An Application Note for Researchers and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-hydroxy-3-methylpent-4-enoic acid esters. These com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-hydroxy-3-methylpent-4-enoic acid esters. These compounds serve as valuable intermediates in medicinal chemistry and materials science, incorporating a versatile tertiary alcohol and a terminal alkene for further functionalization. The primary challenge in their synthesis lies in the controlled carbon-carbon bond formation to create the tertiary alcohol without undesirable side reactions involving the ester group.

This document emphasizes the Reformatsky reaction as a robust and highly effective method for this transformation. We will explore the mechanistic underpinnings of this choice, provide a detailed experimental protocol, and present expected analytical data for the successful synthesis of the target molecule.

Mechanistic Insight: The Strategic Advantage of the Reformatsky Reaction

The synthesis of β-hydroxy esters is a cornerstone transformation in organic chemistry.[1] While superficially similar to aldol or Grignard additions, the preparation of a tertiary alcohol adjacent to an ester, such as in 3-hydroxy-3-methylpent-4-enoic acid esters, requires a nuanced approach. The high reactivity of organolithium or Grignard reagents makes them unsuitable for direct reaction with an α-halo ester and a ketone, as they would readily attack the ester functionality.[1]

The Reformatsky reaction elegantly circumvents this issue by employing an organozinc intermediate, commonly referred to as a Reformatsky enolate.[1][2] This approach offers a direct, one-step route from an α-haloester and a carbonyl compound.[1]

The key advantages are:

  • Chemoselectivity: The organozinc enolate is relatively stable and less nucleophilic than its Grignard counterpart.[1] This moderate reactivity allows it to selectively attack the ketone (in our case, methyl vinyl ketone) without reacting with the ester group of the starting material or the product.[1]

  • Direct Synthesis: It provides a convergent and atom-economical pathway to the desired β-hydroxy ester.[1]

The reaction proceeds via the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester (e.g., ethyl bromoacetate).[2] This "insertion" forms the zinc enolate, which then attacks the electrophilic carbonyl carbon of the ketone. A subsequent mild acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[2]

G cluster_0 Step 1: Formation of Reformatsky Enolate cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A Ethyl Bromoacetate (α-halo ester) C Organozinc Enolate (Reformatsky Reagent) A->C Oxidative Addition B Zinc Metal (Zn) E Zinc Alkoxide Intermediate C->E Attack on carbonyl carbon D Methyl Vinyl Ketone (Electrophile) G Ethyl 3-hydroxy-3-methylpent-4-enoate (Final Product) E->G Protonation F Mild Acid (e.g., H₃O⁺)

Caption: Workflow for the Reformatsky Reaction Synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-methylpent-4-enoate

This protocol is optimized for a laboratory scale and emphasizes safety and reaction control. The Reformatsky reaction can be exothermic, and careful temperature management is crucial to prevent runaway reactions and the formation of side products.[3][4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesStoichiometry
Zinc Dust (<10 µm)Zn65.387.85 g0.121.2 eq
Ethyl BromoacetateC₄H₇BrO₂167.0016.7 g (11.4 mL)0.101.0 eq
Methyl Vinyl KetoneC₄H₆O70.097.01 g (8.3 mL)0.101.0 eq
Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Solvent
1M Hydrochloric AcidHCl36.46100 mL-Workup
Saturated NaCl (Brine)NaCl58.4450 mL-Workup
Anhydrous Na₂SO₄/MgSO₄--As needed-Drying
Step-by-Step Procedure
  • Zinc Activation: In a 500 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. The zinc should be activated to remove the passivating oxide layer.[2] This can be achieved by stirring the zinc dust in 50 mL of 1M HCl for 2-3 minutes, decanting the acid, washing with water (2 x 50 mL), ethanol (2 x 50 mL), and finally diethyl ether (2 x 50 mL), followed by drying under vacuum.

  • Reaction Setup: Place the activated zinc in the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add 50 mL of anhydrous THF.

  • Initiation and Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromoacetate (16.7 g) and methyl vinyl ketone (7.01 g) in 100 mL of anhydrous THF.

  • Add approximately 10% of this solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (a slight increase in temperature or bubble formation indicates initiation). A small crystal of iodine can also be added as an initiator.[2]

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. Controlling the addition rate is critical to prevent a runaway reaction.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure all the starting material has reacted. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 100 mL of 1M HCl to quench the reaction and dissolve any unreacted zinc.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 50 mL).[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a yellow oil.[4] Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

G cluster_setup I. Preparation & Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A Activate Zinc (HCl wash, dry) B Add Zn & THF to flask under N₂ atmosphere A->B D Add ~10% of solution to initiate reaction C Prepare solution of Et-bromoacetate & MVK in THF C->D E Add remaining solution dropwise to maintain reflux D->E F Stir at reflux for 1 hr (Monitor by TLC) E->F G Cool and quench with 1M HCl H Extract with Et₂O or EtOAc G->H I Wash combined organic layers (H₂O, Brine) H->I J Dry (Na₂SO₄) and concentrate (Rotovap) I->J K Purify by Flash Chromatography J->K

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-hydroxy-3-methylpent-4-enoic acid chemical synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 3-hydroxy-3-methylpent-4-enoic acid .

This molecule is a highly valuable β -hydroxy acid building block. Its synthesis is typically achieved via a Reformatsky reaction between methyl vinyl ketone (MVK) and ethyl bromoacetate, followed by a controlled ester hydrolysis. However, the inherent instability of the reagents—specifically the polymerization risk of MVK and the dehydration risk of the β -hydroxy moiety—requires strict mechanistic control.

Below, you will find a comprehensive troubleshooting guide, structural workflows, and self-validating protocols designed to maximize your synthetic yield.

Pathway Visualization

G MVK Methyl Vinyl Ketone (MVK) Ester Ethyl 3-hydroxy-3-methylpent-4-enoate MVK->Ester Nucleophilic Attack EBA Ethyl Bromoacetate Enolate Zinc Enolate (Reformatsky Reagent) EBA->Enolate Oxidative Addition Zn Zinc Dust + DIBAL-H Activation Zn->Enolate Enolate->Ester Acid 3-hydroxy-3-methylpent-4-enoic acid Ester->Acid Mild Saponification (LiOH, 0°C)

Figure 1: Synthesis workflow of 3-hydroxy-3-methylpent-4-enoic acid via Reformatsky reaction.

Troubleshooting & FAQs

Q1: Why is my Reformatsky reaction failing to initiate, or why is the yield of the intermediate ester so low? Root Cause: The primary cause of initiation failure is the passivation of the zinc dust surface by an unreactive zinc oxide (ZnO) layer. If the zinc is not properly activated, the oxidative addition of ethyl bromoacetate to form the reactive zinc enolate will not occur [3]. Scientific Causality & Solution: Traditional activation methods (e.g., heating with 1,2-dibromoethane or iodine) often lead to unpredictable induction periods. When the reaction finally initiates, the accumulated reagents cause a sudden thermal spike. To ensure a reproducible, addition-controlled reaction, use Diisobutylaluminum hydride (DIBAL-H) for zinc activation [1]. DIBAL-H chemically reduces the oxide layer at room temperature, exposing the active Zn(0) surface. This allows the reaction to start immediately upon the addition of the bromoacetate, preventing reagent pooling and thermal runaway [1].

Q2: I am observing significant polymeric byproducts and a poor recovery of the β -hydroxy ester. What is going wrong? Root Cause: Methyl vinyl ketone (MVK) is an highly reactive α,β -unsaturated ketone that is exceptionally prone to radical and anionic polymerization, especially at elevated temperatures. Scientific Causality & Solution: If your zinc activation is delayed, the resulting exothermic spike upon delayed initiation will rapidly polymerize the MVK in the reaction mixture. By utilizing the DIBAL-H zinc activation method, you can maintain the reaction at a strictly controlled temperature (0 °C to 20 °C) [1]. The steady, continuous formation of the Reformatsky reagent allows for controlled nucleophilic attack on the MVK carbonyl without competing thermal polymerization.

Q3: During the hydrolysis of ethyl 3-hydroxy-3-methylpent-4-enoate to the final acid, I get a mixture of products, including a diene. How can I prevent this? Root Cause: β -hydroxy esters and acids are highly susceptible to dehydration. Harsh saponification (e.g., refluxing KOH) will drive the elimination of the β -hydroxyl group via an E1cB mechanism to form the thermodynamically stable conjugated diene (3-methylpenta-2,4-dienoic acid) [2]. Scientific Causality & Solution: Perform a mild saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C to room temperature. The lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis without the need for heat. During the acidic workup, strictly control the temperature (keep at 0 °C) and use a mild acid (e.g., 1M citric acid) to lower the pH to ~3. Avoid over-acidification with strong mineral acids, which catalyzes E1 dehydration of the tertiary alcohol.

Quantitative Data: Impact of Zinc Activation Methods

The choice of zinc activation directly dictates the reaction kinetics and the survival of the MVK precursor. The table below summarizes the causality between activation methods and the final yield of the intermediate ester.

Activation MethodOperating Temp (°C)Induction PeriodMVK Polymerization RiskTypical Ester Yield (%)
None (Untreated Zn) Reflux (65+)Unpredictable (Hours)Very High< 30%
1,2-Dibromoethane / I₂ Reflux (65+)10 - 45 minsHigh50 - 60%
TMSCl (Catalytic) 20 - 25< 5 minsModerate75 - 80%
DIBAL-H (Catalytic) 0 - 20Immediate (None)Low> 90%

Experimental Protocols

Protocol 1: DIBAL-H Activated Reformatsky Coupling

This protocol establishes a self-validating system: immediate color/temperature changes upon reagent addition confirm successful activation, preventing downstream failures.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and thermometer under a continuous argon sweep.

    • Causality: The Reformatsky reagent (zinc enolate) is highly moisture-sensitive. Any ambient water will prematurely protonate the enolate, killing the nucleophile.

  • Zinc Activation: Suspend Zinc dust (1.2 eq) in anhydrous THF. Add DIBAL-H (1.0 M in toluene, 0.05 eq) dropwise at 20 °C. Stir for 15 minutes.

    • Causality: DIBAL-H chemically reduces the passivating ZnO surface layer to active Zn(0) at room temperature, eliminating the dangerous induction period associated with thermal activation [1].

  • Enolate Formation: Add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes.

    • Causality: The highly active zinc allows for immediate oxidative addition. This ensures addition-controlled kinetics, preventing the pooling of unreacted halide and subsequent thermal runaway [1].

  • MVK Addition: Cool the reaction mixture to 0 °C. Add methyl vinyl ketone (1.0 eq) dropwise over 1 hour.

    • Causality: MVK is highly prone to thermal polymerization. Cooling to 0 °C and utilizing slow addition mitigates the exothermic reaction spike, suppressing polymeric byproducts and ensuring selective 1,2-addition.

  • Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is mildly acidic, effectively neutralizing the zinc alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed β -hydroxy ester.

Protocol 2: Mild Saponification to Target Acid
  • Hydrolysis: Dissolve the purified ethyl 3-hydroxy-3-methylpent-4-enoate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (1.5 eq) at 0 °C. Stir at room temperature until TLC indicates complete consumption of the ester.

    • Causality: LiOH provides mild basic conditions. The lithium ion acts as a Lewis acid, coordinating the carbonyl oxygen to accelerate nucleophilic attack by the hydroxide without the harsh heating required by KOH/NaOH, which would otherwise trigger E1cB dehydration to the diene [2].

  • Workup: Cool the mixture back to 0 °C and carefully acidify to pH 3 using 1M citric acid.

    • Causality: Citric acid is a mild organic acid. Avoiding strong mineral acids (like concentrated HCl) prevents E1 dehydration of the sensitive tertiary alcohol.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 30 °C to yield pure 3-hydroxy-3-methylpent-4-enoic acid.

References

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl pentano-5-lactone. Source: Biochemical Journal (via SciSpace) URL: [Link]

  • Reformatsky reaction Overview and Historical Development Source: Grokipedia URL:[Link]

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Hydroxy-3-methylpent-4-enoic Acid Extraction

Welcome to the Advanced Technical Support Center. This diagnostic guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis, extraction, and purification of 3-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This diagnostic guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis, extraction, and purification of 3-hydroxy-3-methylpent-4-enoic acid (CAS: 38004-74-9)[1].

Typically synthesized via a Reformatsky reaction between methyl vinyl ketone (MVK) and methyl bromoacetate followed by saponification[2], this beta-hydroxy acid presents unique liquid-liquid extraction challenges. Due to the presence of a terminal alkene and a beta-hydroxy group, the molecule is highly susceptible to acid-catalyzed dehydration. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-purity extraction.

Quantitative Profiling of Extraction Components

To effectively troubleshoot phase separation and impurity carryover, one must understand the physicochemical partitioning of the reaction mixture.

Table 1: Physicochemical Profile of Target and Common Impurities

Component / ImpurityMolecular WeightPartitioning / SolubilityPrimary Cause of Formation / Presence
3-hydroxy-3-methylpent-4-enoic acid 130.14 g/mol High aqueous solubility; requires polar organicsTarget product (liberated post-saponification)
3-methylpenta-2,4-dienoic acid 112.13 g/mol High organic solubility; highly UV-activeAcid-catalyzed dehydration during workup[2]
Methyl vinyl ketone (MVK) 70.09 g/mol Volatile (bp 81 °C); organic solubleUnreacted starting material
Zinc Hydroxide / Salts 99.42 g/mol Insoluble in organics; forms interfacial emulsionsInadequate aqueous quench of the Reformatsky reagent
Polymeric Tars VariableInsoluble in water; dark organic residuesBase-catalyzed self-condensation of unreacted MVK
Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why is my final extract heavily contaminated with 3-methylpenta-2,4-dienoic acid? Causality & Solution: The beta-hydroxy group is highly prone to elimination. When you acidify the saponified potassium salt to isolate the free acid, the protonation of the hydroxyl group turns it into an excellent leaving group (water). The thermodynamic driving force here is massive: elimination yields a highly stable, conjugated 1,3-diene system (3-methylpenta-2,4-dienoic acid)[2]. This exact dehydration mechanism is actually leveraged intentionally in the industrial synthesis of Vitamin A polyenes[3], but it is detrimental to your target yield. Action: Acidification must be strictly temperature-controlled. Never let the internal temperature exceed 5 °C during HCl addition. Use a biphasic quench system (e.g., having ethyl acetate already present in the receiving flask) so the free acid immediately partitions into the organic layer, minimizing its residence time in the acidic aqueous phase.

Q2: I am forming a stubborn emulsion during the initial Reformatsky extraction. How do I break it? Causality & Solution: Emulsions in this workflow are almost exclusively caused by colloidal zinc hydroxide ( Zn(OH)2​ ) or basic zinc salts. If the reaction is quenched with plain water or weak acid, the zinc alkoxide intermediate hydrolyzes into insoluble polymeric zinc salts that sit at the aqueous-organic interface. Action: Quench the reaction with ice-cold saturated ammonium chloride ( NH4​Cl ) or 1M HCl. The ammonium ion acts as a mild acid and complexing agent, keeping zinc in solution as soluble Zn2+ complexes. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Q3: My yield of the free acid is extremely low, but NMR shows no dehydration. Where is my product? Causality & Solution: 3-hydroxy-3-methylpent-4-enoic acid is a short-chain (C6) polar molecule. The combination of the carboxylic acid and the tertiary hydroxyl group allows it to form extensive hydrogen-bond networks with water. Standard extraction with non-polar solvents like diethyl ether or hexanes will leave >50% of your product trapped in the aqueous phase. Action: You must alter the partition coefficient. Saturate the aqueous layer with solid NaCl (salting out) to drastically decrease the solubility of the organic acid in water. Extract with a highly polar organic solvent system, such as a 4:1 mixture of Ethyl Acetate:THF, or perform a continuous liquid-liquid extraction for 24 hours.

Q4: How do I remove unreacted Methyl Vinyl Ketone (MVK) before it ruins the saponification step? Causality & Solution: MVK is used in slight excess but is prone to polymerization. If carried over into the saponification step, the strong base (KOH) will cause MVK to undergo aggressive self-condensation, yielding dark, tarry polymeric impurities that are nearly impossible to extract away from the final product. Action: MVK is highly volatile. Most unreacted MVK can be removed during the rotary evaporation of the initial ester intermediate. Ensure the intermediate is dried under high vacuum (e.g., <1 mbar) for at least 2 hours prior to adding methanolic KOH.

Experimental Protocols: Self-Validating Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a diagnostic checkpoint to verify success before proceeding.

Protocol 1: Reformatsky Reaction & Optimized Quench
  • Zinc Activation: Suspend zinc dust in dry THF under inert atmosphere. Add a catalytic amount of 1,2-dibromoethane and heat to reflux for 5 minutes.

    • Causality: This removes the unreactive ZnO passivation layer, ensuring uniform insertion into the C-Br bond of methyl bromoacetate.

  • Addition: Add methyl bromoacetate and methyl vinyl ketone dropwise, maintaining a gentle reflux to control the exotherm.

  • Complexation Quench (Critical): Cool the reaction to 0 °C. Vigorously stir and add ice-cold saturated aqueous NH4​Cl .

  • Validation Check: Stop stirring and observe the layers. A transparent organic layer and a clear aqueous layer validate successful zinc complexation. If a milky white interface (emulsion) forms, the quench is incomplete; add 1M HCl dropwise until the interface clears.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to remove volatile unreacted MVK.

Protocol 2: Saponification & Low-Temperature Acidification
  • Hydrolysis: Dissolve the crude methyl 3-hydroxy-3-methylpent-4-enoate[2] in methanol. Add 2 equivalents of 1M aqueous KOH. Stir at room temperature for 4 hours.

  • Pre-Wash: Wash the basic aqueous layer twice with diethyl ether.

    • Causality: This removes any neutral organic impurities (like polymerized MVK) while the target product remains safely in the aqueous phase as a water-soluble potassium salt.

  • Biphasic Acidification (Dehydration Prevention): Cool the aqueous layer to 0–5 °C in an ice-salt bath. Layer the aqueous phase with an equal volume of cold Ethyl Acetate. Slowly add 2M HCl dropwise with vigorous stirring until the aqueous pH reaches 2.5.

    • Causality: The immediate presence of the organic layer ensures the protonated free acid is rapidly sequestered away from the acidic aqueous phase, preventing acid-catalyzed dehydration[2].

  • Salting Out: Saturate the aqueous layer with solid NaCl and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

  • Validation Check: Spot the combined organic layers on a TLC plate. Check under a 254 nm UV lamp. A strong UV-active spot indicates the presence of the dehydrated diene impurity. A clean extraction should show minimal UV activity, but will stain bright yellow against a purple background when dipped in KMnO4​ (confirming the isolated alkene).

Workflow Visualization

ExtractionTroubleshooting MVK Methyl Vinyl Ketone + Methyl Bromoacetate + Zn RefInt Zinc Alkoxide Intermediate MVK->RefInt Reformatsky Reaction Imp3 Unreacted MVK / Polymers MVK->Imp3 Incomplete Rxn / Polymerization Quench Aqueous Quench (NH4Cl) RefInt->Quench Ester Methyl 3-hydroxy-3-methylpent-4-enoate Quench->Ester Proper Phase Separation Imp1 Zinc Hydroxide Emulsions (Impurity/Loss) Quench->Imp1 Poor Quench (pH > 6) Sap Saponification (KOH/MeOH) Ester->Sap Salt Potassium Salt (Aqueous) Sap->Salt Acid Acidification (pH 2-3) Salt->Acid Target 3-hydroxy-3-methylpent-4-enoic acid (Target Product) Acid->Target Controlled T < 5°C Immediate Extraction Imp2 3-methylpenta-2,4-dienoic acid (Dehydration Impurity) Acid->Imp2 Excess Acid / Heat (T > 20°C)

Fig 1: Reaction workflow and impurity formation pathways for 3-hydroxy-3-methylpent-4-enoic acid.

Sources

Troubleshooting

overcoming low aqueous solubility of 3-hydroxy-3-methylpent-4-enoic acid

Welcome to the Technical Support Center for 3-hydroxy-3-methylpent-4-enoic acid (C₆H₁₀O₃). This hub is designed for researchers, analytical chemists, and formulation scientists encountering unexpected behavior with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-hydroxy-3-methylpent-4-enoic acid (C₆H₁₀O₃). This hub is designed for researchers, analytical chemists, and formulation scientists encountering unexpected behavior with this specific small-molecule intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will explore the mechanistic causality behind the apparent low solubility of this compound and provide self-validating protocols to rescue your experiments.

Part 1: Mechanistic Causality & Theoretical Baseline

Before troubleshooting, it is critical to understand the physicochemical baseline of your target compound.

Theoretically, 3-hydroxy-3-methylpent-4-enoic acid is highly hydrophilic . It possesses a predicted XLogP of -0.1 (), driven by its C1-carboxylic acid and C3-hydroxyl groups. In historical foundational studies on squalene and cholesterol biosynthesis, researchers documented significant losses of this exact intermediate during aqueous workups due to its extreme affinity for water ().

Therefore, if you are experiencing "low aqueous solubility," you are facing an apparent solubility issue , not a true thermodynamic one. This is typically caused by three phenomena:

  • Protonation State: At pH < 4.5, the compound exists as a neutral acid, which has a lower hydration capacity than its ionized carboxylate form.

  • Intermolecular Esterification: Under acidic or desiccated storage conditions, the C3-hydroxyl and C1-carboxyl groups can undergo condensation, forming insoluble polyester chains.

  • Vinyl Group Polymerization: The terminal C4=C5 alkene is highly susceptible to radical-induced auto-oxidation, leading to the formation of insoluble polymeric resins.

DegradationPathways Monomer 3-hydroxy-3-methylpent-4-enoic acid (Highly Soluble Monomer) Acidic Acidic Conditions (pH < 4.5) Monomer->Acidic Oxidative Oxidative Stress / Heat (Radical Initiation) Monomer->Oxidative Esterification Intermolecular Esterification (C1-Carboxyl + C3-Hydroxyl) Acidic->Esterification Dehydration Polymerization Vinyl Group Polymerization (C4=C5 Alkene) Oxidative->Polymerization Auto-oxidation Insoluble1 Insoluble Polyesters Esterification->Insoluble1 Insoluble2 Insoluble Polymeric Resin Polymerization->Insoluble2

Fig 1: Logical relationship of degradation pathways leading to apparent insolubility.

Part 2: Frequently Asked Questions (FAQs)

Q: My powder forms a cloudy, milky suspension in pure water. Why is it failing to dissolve? A: Pure distilled water (unbuffered) often has a slightly acidic pH (~5.5 due to dissolved CO₂), and the dissolution of the acid itself further lowers the pH below its pKa (~4.5). In this protonated state, high-concentration preparations will exceed the solubility limit. Furthermore, if your powder has partially esterified during storage, these oligomers will not dissolve in neutral/acidic water. You must force hydrolysis and salt formation (See Protocol 1).

Q: Can I use a hot water bath to force the compound into solution? A: Do not apply heat (>40°C). Heating a concentrated suspension of a 4-enoic acid accelerates radical-induced polymerization of the vinyl group. You will permanently convert your sample into an insoluble resin. Use chemical modulation (pH or co-solvents) instead of thermal energy.

Q: My previously clear stock solution developed a white precipitate after a month in the fridge. What happened? A: This is a classic sign of vinyl group auto-oxidation. Over time, trace oxygen and light initiate radical polymerization of the terminal double bond. To prevent this in future stocks, you must use an antioxidant and store the compound in an amber tube at -80°C (See Protocol 2).

Part 3: Troubleshooting Workflows & Protocols

Workflow N1 Insoluble 3-hydroxy-3-methylpent-4-enoic acid N2 Check Buffer pH N1->N2 N3 pH < 4.5 (Protonated / Esterified) N2->N3 Acidic N4 pH > 7.0 (Vinyl Polymerization) N2->N4 Neutral/Basic N5 Protocol 1: Alkaline Hydrolysis & pH Adjustment N3->N5 N6 Protocol 2: DMSO Co-solvent + BHT Antioxidant N4->N6 N7 Validation: LC-MS & OD600 N5->N7 N6->N7 N8 Solubilized Monomer N7->N8 OD600 < 0.05 m/z 129 [M-H]-

Fig 2: Troubleshooting workflow for resolving apparent low solubility of the target compound.

Protocol 1: Alkaline Hydrolysis & pH-Modulated Solubilization

Use this protocol if you suspect intermolecular esterification or if you are preparing purely aqueous enzymatic assay buffers.

Causality: Exposing the insoluble mass to a transient alkaline environment drives the equilibrium toward the highly soluble sodium carboxylate salt and hydrolyzes any transient intermolecular esters back into monomers.

  • Suspension: Weigh 13 mg (approx. 0.1 mmol) of the target compound into a 1.5 mL microcentrifuge tube. Add 800 µL of 0.1 M NaOH.

  • Hydrolysis: Vortex vigorously for 2 minutes at room temperature. Do not heat. The solution should rapidly transition from cloudy to clear.

  • Back-Titration: Insert a micro-pH probe. Slowly titrate with 0.1 M HCl (approx. 100–150 µL) while gently swirling, until the pH reaches 7.4.

  • Volume Adjustment: Bring the final volume to 1.0 mL with ddH₂O to yield a 100 mM stock solution.

  • Self-Validation System:

    • Physical Check: Measure the absorbance of the solution at 600 nm (OD₆₀₀) using a spectrophotometer. A value < 0.05 confirms a true solution devoid of colloidal aggregates.

    • Chemical Check: Run an LC-MS aliquot in negative ion mode. Confirm the presence of the monomeric ion (m/z 129 [M-H]⁻) and the absence of dimer peaks (m/z 241).

Protocol 2: Co-Solvent and Antioxidant Rescue

Use this protocol if you require highly concentrated, long-term storage stocks (>100 mM) that are protected against vinyl polymerization.

Causality: DMSO disrupts hydrophobic polymer aggregates, while Butylated hydroxytoluene (BHT) acts as a radical scavenger to halt auto-oxidation of the C4=C5 alkene.

  • Preparation: Weigh 13 mg of the compound into an amber microcentrifuge tube (to protect from photo-induced radical formation).

  • Primary Solubilization: Add 100 µL of 100% DMSO containing 0.1% w/v BHT.

  • Agitation: Vortex until completely dissolved. This yields a 1 M intermediate stock.

  • Aqueous Dilution: Slowly add 900 µL of your target aqueous assay buffer (e.g., PBS pH 7.4) dropwise while continuously vortexing. This prevents localized supersaturation and crash-out.

  • Self-Validation System:

    • Centrifuge the final tube at 10,000 x g for 10 minutes.

    • Carefully inspect the very bottom of the tube for a microscopic pellet. If no pellet forms, the solubilization is successful and thermodynamically stable.

Part 4: Quantitative Data & Method Comparison

Solubilization StrategyPrimary MechanismMax Effective ConcentrationProsCons
Alkaline Hydrolysis & pH Adjustment Deprotonation to carboxylate anion; hydrolysis of transient polyesters.~250 mMMaintains purely aqueous system; restores monomeric state.Requires careful back-titration to avoid overshooting pH.
DMSO Co-solvent + BHT Disruption of hydrophobic polymer aggregates; radical scavenging.>500 mM (in 10% DMSO)Rapid dissolution; prevents future vinyl polymerization.DMSO may be incompatible with certain sensitive cell-based assays.
Cyclodextrin Complexation Encapsulation of the hydrophobic vinyl tail within HP-β-CD cavity.~50 mMExcellent for in vivo delivery; masks reactive double bond.Lower maximum concentration; increases formulation viscosity.

References

  • PubChem Compound Summary for CID 12429748, 3-Hydroxy-3-methylpent-4-enoic acid. National Center for Biotechnology Information (NCBI).[Link]

  • Cornforth, J. W., Cornforth, R. H., Popjak, G., & Gore, I. Y. (1958). Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl [2-14C] pentano-5-lactone. Biochemical Journal, 69(1), 146–155.[Link]

Optimization

reducing side reactions during 3-hydroxy-3-methylpent-4-enoic acid esterification

Technical Support Center: Esterification of 3-Hydroxy-3-methylpent-4-enoic Acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the esterificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 3-Hydroxy-3-methylpent-4-enoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the esterification of 3-hydroxy-3-methylpent-4-enoic acid. Due to its unique structure, featuring a γ-hydroxy acid and a tertiary allylic alcohol, this molecule is prone to specific and often problematic side reactions under typical esterification conditions. This document outlines the mechanistic basis for these side reactions and provides robust troubleshooting strategies and validated protocols to maximize the yield of the desired ester product.

Understanding the Core Challenge

The esterification of 3-hydroxy-3-methylpent-4-enoic acid is complicated by two primary structural features:

  • Tertiary Allylic Alcohol: This functional group is highly susceptible to acid-catalyzed dehydration. Protonation of the hydroxyl group creates an excellent leaving group (water), leading to the formation of a stabilized tertiary carbocation that readily eliminates a proton to form a conjugated diene.

  • γ-Hydroxy Carboxylic Acid: The proximity of the hydroxyl and carboxylic acid groups facilitates intramolecular cyclization, especially under conditions that activate the carboxyl group, forming a thermodynamically stable five-membered ring, a γ-lactone.

Traditional acid-catalyzed methods like Fischer esterification are often unsuitable for this substrate, as they strongly promote these side reactions.[1][2][3][4] Therefore, milder, more controlled methods are required.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a significant non-polar byproduct with a distinct UV absorbance. What is it?

A: You are likely observing the formation of a conjugated diene, the product of dehydration. Under acidic conditions, the tertiary alcohol is easily protonated and eliminated.[4][5] This is especially problematic with strong Brønsted acids like H₂SO₄ or HCl and at elevated temperatures.[2][3] To confirm, check the ¹H NMR for characteristic signals of a conjugated diene system.

Q2: I've isolated a byproduct with a similar polarity to my starting material, but it's missing the hydroxyl and carboxylic acid protons in the NMR spectrum. What happened?

A: This is characteristic of intramolecular cyclization to form 3-methyl-5-vinyl-dihydrofuran-2(3H)-one (the corresponding γ-lactone). This reaction is an intramolecular esterification, which can be catalyzed by either acid or base.[6][7] The formation of this stable five-membered ring is often a major competing pathway.

Q3: Are standard Fischer esterification conditions ever appropriate for this substrate?

A: It is highly discouraged. Fischer esterification involves heating a carboxylic acid and an alcohol with a strong acid catalyst, conditions that are ideal for promoting both dehydration of the tertiary alcohol and lactonization.[1][3][4] Tertiary alcohols are particularly prone to elimination under these conditions.[3][4][8] Milder, neutral-pH methods are strongly recommended.[9]

Q4: What is the best general approach to minimize these side reactions?

A: The most effective strategy is to use a coupling agent under mild, neutral conditions at low temperatures. The Steglich esterification, which utilizes a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is an excellent choice.[1][10][11][12] This method avoids strong acids and high temperatures, directly mitigating the primary causes of side product formation.[9][13]

Reaction Pathway Analysis

The diagram below illustrates the competing reaction pathways for 3-hydroxy-3-methylpent-4-enoic acid during esterification. The goal is to favor the "Desired Esterification" path while suppressing the "Dehydration" and "Lactonization" pathways.

G SM 3-Hydroxy-3-methylpent-4-enoic Acid Ester Desired Ester SM->Ester Mild Conditions (DCC, DMAP, R'OH) Low Temp (0°C -> RT) Diene Dehydration Product (Conjugated Diene) SM->Diene Strong Acid (H₂SO₄) High Temp Lactone Lactonization Product (γ-Lactone) SM->Lactone Acid or Base Catalyst Heat

Caption: Competing reaction pathways for 3-hydroxy-3-methylpent-4-enoic acid.

In-Depth Troubleshooting Guides

Problem A: Excessive Dehydration Product Formation
  • Symptoms: Low yield of the desired ester; isolation of a major non-polar byproduct; complex olefinic signals in ¹H NMR.

  • Root Cause: The reaction conditions are too acidic or the temperature is too high, favoring an E1 elimination mechanism via a stable tertiary carbocation.[5]

G Start Dehydration Side Product Observed Q1 Are you using a strong acid catalyst (H₂SO₄, HCl, TsOH)? Start->Q1 Sol1 Switch to a milder activation method. Implement Steglich Esterification (DCC/DMAP). Q1->Sol1 Yes Q2 Is the reaction temperature > 25°C? Q1->Q2 No End Dehydration Minimized Sol1->End Sol2 Maintain low temperature. Start reaction at 0°C and allow to slowly warm to room temperature. Q2->Sol2 Yes Q2->End No Sol2->End

Caption: Troubleshooting workflow for dehydration side reactions.

Catalyst SystemTemperature (°C)SolventTypical Outcome
H₂SO₄ (cat.)80 (Reflux)Toluene>80% Dehydration & Lactonization
p-TsOH (cat.)60CH₂Cl₂Significant Dehydration
DCC (1.1 eq), DMAP (0.1 eq)0 → 25CH₂Cl₂>90% Yield of desired ester
PPh₃ / I₂ / Imidazole25CH₂Cl₂Good yield, mild conditions[14]
Problem B: Excessive Lactone Formation
  • Symptoms: Low yield of the desired ester; isolation of a byproduct with a polarity similar to the starting material; characteristic C=O stretch for a five-membered lactone in IR (~1770 cm⁻¹).

  • Root Cause: The activated carboxylic acid is attacked by the intramolecular hydroxyl group instead of the external alcohol nucleophile. This is favored by dilute conditions (in some cases) and any condition (acidic or basic) that activates the carboxyl group.[6]

  • Prioritize the Intermolecular Reaction: Use a highly nucleophilic catalyst like DMAP, which acts as an acyl transfer agent. DMAP reacts with the DCC-activated acid to form a reactive acyl-pyridinium salt.[10][13] This intermediate is highly electrophilic and reacts rapidly with the external alcohol, outcompeting the intramolecular cyclization.

  • Control Stoichiometry: Use a slight excess of the external alcohol (e.g., 1.2-1.5 equivalents) to favor the intermolecular reaction pathway by Le Châtelier's principle.

  • Maintain Low Temperatures: As with dehydration, lower temperatures (0°C to room temperature) slow the rate of all reactions, but often have a greater suppressive effect on side reactions compared to the desired DMAP-catalyzed pathway.[15]

Recommended Experimental Protocol: Steglich Esterification

This protocol is designed to maximize the yield of the desired ester while minimizing dehydration and lactonization.[11][13][16]

Materials:

  • 3-hydroxy-3-methylpent-4-enoic acid (1.0 eq)

  • Alcohol (R'OH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 3-hydroxy-3-methylpent-4-enoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 3-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 20-30 minutes to further precipitate the DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[15] The acidic wash removes residual DMAP and any unreacted DCC.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by silica gel column chromatography to remove any remaining impurities.

References

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. ACS Publications. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • Fischer–Speier esterification. Grokipedia. [Link]

  • How lactones formed from hydroxycarboxylic compounds by mechanism. Filo. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. PMC. [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. ACS Publications. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]

  • Revision Notes - Esterification Reactions with Alcohols. Sparkl. [Link]

  • How do you synthesise a lactone from a hydroxy acid?. TutorChase. [Link]

  • Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Royal Society of Chemistry. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Dehydration of allyl alcohol.
  • General mechanism for the d-lactonisation of hydroxy acids. ResearchGate. [Link]

  • Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. Royal Society of Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. ACS Publications. [Link]

  • Esterification with tertiary alcohol. Chemistry Stack Exchange. [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-hydroxy-3-methylpent-4-enoic acid

Welcome to the technical support center for 3-hydroxy-3-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-hydroxy-3-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a molecule with both a hydroxyl and a carboxylic acid functional group, its purification via crystallization can be nuanced. This document provides in-depth, field-proven insights to help you achieve high-purity, crystalline material consistently.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides not just a solution, but the underlying scientific reasoning to help you make informed decisions in the lab.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline lattice.[1][2] This is a common problem, especially with compounds that have relatively low melting points or when high concentrations of impurities are present, which can depress the melting point.[2] The resulting oil is often a good solvent for impurities, meaning if it solidifies, it will trap them and defeat the purpose of recrystallization.[1][3]

Causality & Solution Workflow:

  • Primary Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture).[2]

  • Immediate Action: Re-heat the entire mixture until the oil fully redissolves into the solution.

  • Corrective Step 1: Increase Solvent Volume. The most common reason for oiling out is that the solution is becoming saturated too quickly and at too high a temperature. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to increase the solubility of the compound.[2][4] This ensures that the saturation point will be reached at a lower temperature.

  • Corrective Step 2: Ensure Slow Cooling. Rapid cooling is a major contributor to oiling out. Allow the flask to cool slowly on the benchtop, insulated if necessary, to give the molecules sufficient time to arrange into an ordered crystal lattice.[5] Avoid moving directly to an ice bath.

  • Corrective Step 3: Use a Seed Crystal. If the solution is clear but supersaturated, induce crystallization at a controlled temperature by adding a single, small seed crystal of pure 3-hydroxy-3-methylpent-4-enoic acid.[6][7] This provides a pre-existing template for crystal growth to begin, bypassing the kinetic barrier for nucleation.

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A2: The failure of crystals to form from a cooled, supersaturated solution indicates that the kinetic barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.[8] The solution is supersaturated but requires a trigger to begin the crystallization process.

Methods for Inducing Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7][9] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to start forming.[7]

  • Seeding: This is the most reliable method. Introduce a "seed crystal"—a tiny amount of the pure solid compound—into the supersaturated solution.[7][9] The seed crystal acts as a template, providing a surface for other molecules to deposit onto, initiating crystal growth.[6]

  • Reduce Solvent Volume: It's possible you've used too much solvent, and the solution is not actually supersaturated at room temperature.[6] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]

  • Lower Temperature: If room temperature cooling is unsuccessful, try using a colder bath, such as an ice-water bath or even a salt-ice bath for sub-zero temperatures, to further decrease the solubility of your compound.[7][9]

Q3: I'm getting very fine needles or powder, but I need larger, well-defined crystals. How can I improve the crystal morphology?

A3: The formation of very small crystals or needles is typically a sign of rapid crystallization. When nucleation happens too quickly at many points simultaneously, it leads to a large number of small crystals instead of the slow, ordered growth of a few larger ones.[4] This can be problematic as fine needles often have a high surface area that can trap impurities from the mother liquor.

Strategies for Promoting Larger Crystal Growth:

  • Slow Down the Cooling Rate: This is the most critical factor. A slower cooling process reduces the level of supersaturation at any given time, allowing molecules to add to existing crystal lattices in an orderly fashion rather than rapidly precipitating out of solution.[5] Let the solution cool to room temperature undisturbed on the benchtop before considering an ice bath.

  • Use a More Dilute Solution: Start with slightly more solvent than the minimum required for dissolution at boiling. While this may slightly reduce the overall yield, it lowers the supersaturation level during cooling, which favors the growth of larger, higher-purity crystals.[4]

  • Consider a Different Solvent System: The interaction between the solute and the solvent plays a key role in crystal habit. Experiment with different solvents or a mixed-solvent system. In a mixed-solvent system, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly.[10]

Q4: My final product is still impure after recrystallization. Why is this happening?

A4: While recrystallization is a powerful purification technique, its success depends on the correct conditions. Impurities can be retained for several reasons.

Common Causes of Poor Purification:

  • Rapid Crystallization: As mentioned above, when crystals form too quickly, impurities present in the solution can become trapped (occluded) within the growing crystal lattice.[4][11] Slow, controlled growth is essential to allow impurities to remain in the mother liquor.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the impurities readily even at low temperatures, so they remain in the solution as the desired product crystallizes.[6] If an impurity has similar solubility to your compound in the chosen solvent, co-crystallization can occur, or the impurity will precipitate alongside your product.

  • Insufficient Washing: After filtering the crystals, it is crucial to wash them with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.[12] Using too much wash solvent or solvent that is not cold enough will dissolve some of your purified product, reducing the yield.[8]

  • Structurally Similar Impurities: Impurities that are structurally very similar to 3-hydroxy-3-methylpent-4-enoic acid can sometimes be incorporated directly into the crystal lattice, making them very difficult to remove by a single recrystallization.[13] In such cases, a second recrystallization or an alternative purification method like column chromatography may be necessary.[12]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization problems.

Caption: Decision-making workflow for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-hydroxy-3-methylpent-4-enoic acid?

A1: Understanding the basic properties of the molecule is crucial for designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[14]
Molecular Weight 130.14 g/mol [14]
Polarity PolarInferred from structure (contains -OH and -COOH groups)
Predicted XLogP3 -0.1[14]

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes the molecule polar and capable of hydrogen bonding, which heavily influences its solubility in various solvents.

Q2: How do I select the best solvent for crystallization?

A2: The choice of solvent is the most critical variable in recrystallization. The ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It must dissolve the compound completely when hot or boiling.[6]

  • Low-Temperature Insolubility: It should dissolve very little of the compound when cold or at room temperature to allow for good recovery.[6]

  • Impurity Solubility: It should either keep impurities dissolved at all temperatures or not dissolve them at all, allowing for their removal by filtration.[6]

  • Non-Reactive: The solvent must not react with the compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the final crystals after filtration.[6]

Given the polar nature of 3-hydroxy-3-methylpent-4-enoic acid, polar solvents are a good starting point. Water, short-chain alcohols (methanol, ethanol), or ethyl acetate could be suitable candidates. It is often necessary to perform small-scale solubility tests with a range of solvents to find the optimal one.[10]

Q3: What is polymorphism and could it affect my results?

A3: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[15] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[16] This can be caused by molecules adopting different conformations (conformational polymorphism).[17][18]

Why it matters for researchers:

  • Physical Properties: Different polymorphs can have different melting points, solubilities, and stabilities.

  • Reproducibility: Uncontrolled crystallization conditions might lead to the formation of different polymorphs in different batches, causing inconsistent results. In pharmaceutical development, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life.[19]

If you observe significant variations in the appearance or behavior of your crystals between experiments despite seemingly identical conditions, polymorphism could be a contributing factor.

Q4: How exactly do impurities interfere with the crystallization process?

A4: Impurities can disrupt crystallization in several ways, even at low concentrations.[20]

  • Inhibition of Nucleation: Some impurities can adsorb to the surface of growing crystal nuclei, which can inhibit or slow down the overall nucleation rate.[21] This can lead to a failure to crystallize or require a much higher degree of supersaturation.

  • Alteration of Crystal Morphology: Impurities can selectively adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to a change in the crystal's shape (habit).[13] For example, an impurity might cause the formation of thin plates instead of well-formed prisms.

  • Lattice Incorporation: As discussed previously, impurities can become trapped within the crystal, reducing the purity of the final product.[20][22] This is especially true for structurally similar impurities or during rapid crystallization.[13]

References

  • Vertex AI Search. (n.d.). Crystallization.
  • PubChem. (n.d.). 3-Hydroxy-3-methylpent-4-enoic acid. National Center for Biotechnology Information. Retrieved April 1, 2026, from [Link]

  • McCrystal, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved April 1, 2026, from [Link]

  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved April 1, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved April 1, 2026, from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved April 1, 2026, from [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. Retrieved April 1, 2026, from [Link]

  • SFA ScholarWorks. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved April 1, 2026, from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved April 1, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved April 1, 2026, from [Link]

  • Tiger Analytics. (n.d.). Cracking the Code of Polymorphism in Organic Crystals: A Breakthrough in Pharmaceutical Research. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved April 1, 2026, from [Link]

  • Acevedo-Paez, J. P., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1853-1870.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved April 1, 2026, from [Link]

  • Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 639-647.
  • American Chemical Society. (2008, March 19). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. Retrieved April 1, 2026, from [Link]

  • Ulrich, J., & Jones, M. J. (Eds.). (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 85-108). Cambridge University Press.
  • Threlfall, T. L., & Taday, P. F. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(6), 3463-3473.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved April 1, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-hydroxy-3-methylpent-4-enoic acid compared to 3-hydroxy-3-methylpentanoic acid

Comprehensive Comparison Guide: 3-Hydroxy-3-methylpent-4-enoic Acid vs. 3-Hydroxy-3-methylpentanoic Acid As a Senior Application Scientist, selecting the correct β -hydroxy acid analogue is critical for the success of yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 3-Hydroxy-3-methylpent-4-enoic Acid vs. 3-Hydroxy-3-methylpentanoic Acid

As a Senior Application Scientist, selecting the correct β -hydroxy acid analogue is critical for the success of your downstream applications, whether you are probing complex biosynthetic pathways or mapping plant defense metabolomics.

This guide provides an objective, data-driven comparison between 3-hydroxy-3-methylpent-4-enoic acid and 3-hydroxy-3-methylpentanoic acid . While these two C6 compounds differ by only a single terminal double bond, this structural divergence fundamentally dictates their chemical reactivity, biological roles, and laboratory applications.

Structural and Physicochemical Comparison

The presence of the C4-C5 alkene in 3-hydroxy-3-methylpent-4-enoic acid introduces an orthogonal site for functionalization, making it a highly reactive synthetic intermediate[1]. Conversely, the saturated aliphatic chain of 3-hydroxy-3-methylpentanoic acid renders it chemically stable, which is characteristic of endogenous signaling molecules and secondary metabolites[2].

Table 1: Quantitative and Physicochemical Comparison

Property3-Hydroxy-3-methylpent-4-enoic acid3-Hydroxy-3-methylpentanoic acid
PubChem CID 12429748538288
Molecular Formula C 6​ H 10​ O 3​ C 6​ H 12​ O 3​
Molecular Weight 130.14 g/mol 132.16 g/mol
Key Structural Feature Terminal Alkene (C=C)Saturated Alkyl Chain
Predicted XLogP -0.10.2
Primary Application Synthetic building block, pathway probeMetabolomics biomarker, defense signaling
Chemical Reactivity High (Metathesis, Epoxidation)Low (Stable aliphatic chain)

Biological Significance and Application Context

The Saturated Analogue: A Metabolomic Biomarker

3-Hydroxy-3-methylpentanoic acid is frequently identified as a secondary metabolite in both fungal and plant systems. In fungal metabolomics, derivatives such as 5-acetoxy-3-hydroxy-3-methylpentanoic acid have been isolated from Aspergillus flavus, serving as biomarkers for microbial secondary metabolism[3]. In plant biology, exogenous application of this saturated acid in Arabidopsis thaliana has been shown to induce defense genes (such as PAD3 and AIG1) in a manner analogous to isoleucic acid (ILA), triggering pathways independent of traditional salicylic acid (SA) and jasmonic acid (JA) signaling[4].

The Unsaturated Analogue: A Synthetic Probe

3-Hydroxy-3-methylpent-4-enoic acid is primarily utilized as a synthetic building block. Historically, it has been synthesized to probe the mevalonate pathway and study the biosynthesis of cholesterol and squalene[5]. The terminal double bond allows researchers to perform complex chain elongations—mimicking mevalonic acid derivatives—to map enzymatic active sites or synthesize novel statin analogues.

G Core C6 Beta-Hydroxy Acids Unsat 3-Hydroxy-3-methylpent-4-enoic acid (Terminal Alkene) Core->Unsat Sat 3-Hydroxy-3-methylpentanoic acid (Saturated Alkyl) Core->Sat Syn Organic Synthesis & Mevalonate Probes Unsat->Syn Met Plant Defense Signaling & Microbial Metabolomics Sat->Met

Divergent application pathways of unsaturated vs. saturated C6 beta-hydroxy acids.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for key steps.

Protocol A: Plant Defense Gene Activation Assay

Target Molecule: 3-Hydroxy-3-methylpentanoic acid[4]

Objective: Quantify the transcriptomic upregulation of defense genes (PAD3, AIG1) in Arabidopsis thaliana. Causality & Design: The saturated alkyl chain of the molecule is lipophilic. A dilute ethanol vehicle is required to ensure homogenous distribution across the leaf cuticle without inducing solvent-stress artifacts.

Step-by-Step Workflow:

  • Seedling Cultivation: Grow A. thaliana (Col-0) seedlings on half-strength Murashige and Skoog (1/2 MS) agar plates for 14 days under a 16h light/8h dark cycle.

  • Treatment Formulation: Dissolve 3-hydroxy-3-methylpentanoic acid in absolute ethanol, then dilute with sterile water to a final working concentration of 1 mM. Critical: Ensure final ethanol concentration is strictly 0.1% (v/v).

  • Exogenous Application: Spray seedlings until runoff.

    • Self-Validation Controls: Treat a parallel cohort with 1 mM Isoleucic Acid (ILA) as a positive control, and 0.1% EtOH as a vehicle (negative) control.

  • Harvesting: At 24 hours post-treatment, harvest aerial tissues and immediately flash-freeze in liquid nitrogen to halt RNA degradation and capture the transient transcriptomic state.

  • Analysis: Extract total RNA, synthesize cDNA, and perform RT-qPCR. The assay is validated if the ILA positive control demonstrates a >5-fold induction of PAD3 relative to the vehicle control.

Protocol B: Olefin Cross-Metathesis for Chain Elongation

Target Molecule: 3-Hydroxy-3-methylpent-4-enoic acid[1]

Objective: Exploit the terminal alkene to synthesize extended mevalonate pathway probes. Causality & Design: The terminal alkene is sterically accessible but electronically influenced by the adjacent tertiary alcohol. Using a Grubbs 2nd Generation catalyst provides the necessary electrophilicity to drive the metathesis forward without requiring tedious alcohol-protection steps.

Step-by-Step Workflow:

  • Preparation: Dry 3-hydroxy-3-methylpent-4-enoic acid and the desired cross-metathesis partner (e.g., methyl acrylate) under high vacuum for 2 hours. Causality: Trace moisture will prematurely deactivate the ruthenium catalyst.

  • Reaction Setup: Dissolve the reactants in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 5 mol% Grubbs 2nd Generation Catalyst.

  • Execution: Reflux the mixture at 40°C for 12 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with KMnO 4​ . The starting material's terminal alkene will rapidly reduce the stain (appearing as a bright yellow spot on a purple background). The complete disappearance of this specific Rf spot visually validates 100% conversion.

  • Quenching: Add an excess of ethyl vinyl ether and stir for 30 minutes to cleanly quench the active ruthenium carbene species.

  • Purification: Concentrate under reduced pressure and purify the elongated product via silica gel flash chromatography.

References

  • PubChem. "3-Hydroxy-3-methylpent-4-enoic acid | C6H10O3 | CID 12429748". National Institutes of Health. URL:[Link]

  • PubChem. "3-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 538288". National Institutes of Health. URL:[Link]

  • Cornforth, J. W., et al. "Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl[2-14C] pentano-5-lactone." SciSpace. URL:[Link]

  • "Impact of glycosyltransferase UGT76B1 in Arabidopsis thaliana and its substrate isoleucic acid on plant defense." Ludwig-Maximilians-Universität München. URL:[Link]

  • "An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening." PubMed Central (PMC). URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Hydroxy-3-Methylpent-4-Enoic Acid

Introduction: The Significance of 3-Hydroxy-3-Methylpent-4-Enoic Acid 3-Hydroxy-3-methylpent-4-enoic acid and its ester derivatives are valuable chiral building blocks in organic synthesis. The presence of a tertiary alc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Hydroxy-3-Methylpent-4-Enoic Acid

3-Hydroxy-3-methylpent-4-enoic acid and its ester derivatives are valuable chiral building blocks in organic synthesis. The presence of a tertiary alcohol, a carboxylic acid (or ester), and a vinyl group within a compact six-carbon frame makes this molecule a versatile precursor for the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and specialty polymers. The stereochemistry of the tertiary alcohol at the C3 position is often critical for the biological activity of the final target molecule, making enantioselective synthesis a key focus for drug development professionals.

This guide provides an in-depth comparison of the primary synthetic pathways to this molecule, designed for researchers and chemists in the field. We will move beyond a simple listing of methods to explore the underlying principles, practical considerations, and comparative performance of each route. The methodologies discussed—Grignard reaction, Reformatsky reaction, and modern biocatalytic approaches—are benchmarked based on yield, stereoselectivity, scalability, and operational complexity, supported by established experimental data from the chemical literature.

Pathway 1: Grignard Reaction - The Workhorse of C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1] This pathway involves the nucleophilic addition of a vinyl organomagnesium halide to a β-ketoester, specifically ethyl acetoacetate. The reaction proceeds through a well-understood mechanism, offering a direct and high-yielding route to the target structure.[2]

Mechanistic Rationale

The synthesis begins with the formation of vinylmagnesium bromide from vinyl bromide and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3] The resulting Grignard reagent is a potent nucleophile. The core of the reaction is the nucleophilic attack of the vinyl Grignard's carbanionic carbon onto the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This addition forms a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, ethyl 3-hydroxy-3-methylpent-4-enoate, which can be hydrolyzed to the carboxylic acid if desired.[2]

G1 cluster_start Starting Materials cluster_reagent Reagent Formation cluster_reaction Grignard Addition cluster_end Product VB Vinyl Bromide (CH₂=CHBr) VMgBr Vinylmagnesium Bromide (CH₂=CHMgBr) VB->VMgBr + Mg in dry THF Mg Magnesium (Mg) Mg->VMgBr EAA Ethyl Acetoacetate Alkoxide Magnesium Alkoxide Intermediate EAA->Alkoxide VMgBr->Alkoxide + Ethyl Acetoacetate (Nucleophilic Attack) Product Ethyl 3-hydroxy-3-methylpent-4-enoate Alkoxide->Product Acidic Workup (e.g., aq. NH₄Cl) G2 cluster_start Starting Materials cluster_reagent Reagent Formation (in situ) cluster_reaction Nucleophilic Addition cluster_end Product EBA Ethyl Bromoacetate ZnEnolate Organozinc Enolate (Reformatsky Reagent) EBA->ZnEnolate + Zn(0) in THF (Oxidative Addition) Zn Zinc Dust (activated) Zn->ZnEnolate MVK Methyl Vinyl Ketone ZnAlkoxide Zinc Alkoxide Intermediate MVK->ZnAlkoxide ZnEnolate->ZnAlkoxide + Methyl Vinyl Ketone Product Ethyl 3-hydroxy-3-methylpent-4-enoate ZnAlkoxide->Product Mild Acid Workup (e.g., aq. NH₄Cl) G3 cluster_step1 Step 1: Chemical Synthesis cluster_step2 Step 2: Biocatalytic Reduction cluster_end Product Ketoester Ethyl 3-methyl-3-oxopent-4-enoate (Prochiral Ketone) Product (S)- or (R)-Ethyl 3-hydroxy-3-methylpent-4-enoate (High e.e.) Ketoester->Product Asymmetric Reduction Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Enzyme->Product Cofactor Cofactor Regeneration (e.g., GDH/Glucose) Cofactor->Enzyme Recycles NADP⁺ to NADPH

Sources

Validation

standardization of 3-hydroxy-3-methylpent-4-enoic acid reference materials

Title: Standardization of 3-Hydroxy-3-methylpent-4-enoic Acid Reference Materials: A Comprehensive Comparison Guide Introduction 3-Hydroxy-3-methylpent-4-enoic acid (3-HMPA) is a branched-chain, unsaturated organic acid[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Standardization of 3-Hydroxy-3-methylpent-4-enoic Acid Reference Materials: A Comprehensive Comparison Guide

Introduction

3-Hydroxy-3-methylpent-4-enoic acid (3-HMPA) is a branched-chain, unsaturated organic acid[1]. Structurally related to mevalonic acid analogs and medium-chain hydroxy fatty acids, it serves as a critical biomarker in metabolomics, particularly for profiling fatty acid oxidation defects and organic acidurias[2]. In pharmaceutical development, it is also monitored as a synthetic intermediate or degradation product.

To ensure inter-laboratory reproducibility, the standardization of 3-HMPA reference materials (RMs) is paramount. This guide objectively compares synthesis, purification, and certification strategies, providing researchers with self-validating protocols for LC-MS/MS and GC-MS workflows.

Sourcing and Synthesis Strategies: Chemical vs. Biocatalytic

When establishing a primary reference material, the origin of the compound dictates the downstream purification logic and analytical reliability.

  • Alternative 1: De Novo Chemical Synthesis

    • Mechanism: Typically involves the condensation of methyl vinyl ketone with bromoacetate derivatives.

    • Advantage: Highly scalable and allows for the straightforward incorporation of stable isotopes (e.g., ^13^C or ^2^H) to create stable isotope-labeled (SIL) internal standards.

    • Drawback: Generates a racemic mixture and potential positional isomers (e.g., migration of the double bond), necessitating extensive Preparative-HPLC.

  • Alternative 2: Biocatalytic Derivation

    • Mechanism: Utilizes engineered hydratases or dehydrogenases.

    • Advantage: Stereospecific (yields pure enantiomers, e.g., (3S)-3-HMPA).

    • Drawback: Lower yield; residual protein/endotoxin matrix effects require aggressive solid-phase extraction (SPE) cleanup.

Causality Check: For absolute quantification in mass spectrometry, chemical synthesis followed by preparative HPLC is preferred. This is because the generation of a SIL analog (e.g., 3-HMPA-d3) is mandatory to correct for matrix-induced ion suppression during LC-MS/MS ionization.

Certification Methodologies: qNMR vs. IDMS

To elevate a synthesized compound from a "Research Grade" chemical[3] to a Certified Reference Material (CRM), its purity must be established with unbroken traceability.

  • Quantitative NMR (qNMR): The gold standard for primary certification. By comparing the integration of the terminal alkene protons of 3-HMPA against a NIST-traceable internal standard (e.g., Maleic acid), qNMR determines absolute mass fraction without requiring a pre-existing 3-HMPA standard.

  • Isotope Dilution Mass Spectrometry (IDMS): The optimal method for secondary standardization and biological sample analysis. It uses a known ratio of unlabeled 3-HMPA to 3-HMPA-d3 to eliminate matrix variables.

Quantitative Comparison of Reference Material Grades

The following table summarizes the analytical performance and reliability of different 3-HMPA RM grades available to researchers.

ParameterResearch GradeAnalytical Grade (qNMR)CRM Grade (IDMS Validated)
Purity (Mass Fraction) > 95% (Area % by GC-FID)> 99.0% ± 0.5% (qNMR)> 99.5% ± 0.2% (Metrological)
Isotopic Enrichment N/AN/A> 99% Atom % D (for SIL)
Traceability UncertifiedNIST-traceable calibrantSI-traceable via primary RM
Best Application Qualitative screeningMethod developmentClinical diagnostics / Bioanalysis

Experimental Protocols: Self-Validating Workflows

Protocol A: Primary Certification via qNMR
  • Preparation: Accurately weigh ~10 mg of 3-HMPA and ~5 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 to ensure complete solvation of the highly polar carboxylic and hydroxyl groups, preventing micelle formation that skews proton relaxation.

  • Acquisition: Acquire ^1^H-NMR at 600 MHz with a relaxation delay (D1) of 60 seconds.

    • Self-Validation: A D1 > 5×T1 (longitudinal relaxation time) ensures complete magnetization recovery, making the integration strictly proportional to the number of nuclei. If the baseline noise fluctuates >0.1% of the target peak, the acquisition must be rejected and re-run.

  • Calculation: Calculate purity based on the ratio of the alkene proton integral of 3-HMPA to the singlet of Maleic acid.

Protocol B: GC-MS Derivatization and Quantification
  • Aliquoting: Spike 50 µL of biological sample with 10 µL of 3-HMPA-d3 internal standard (10 µg/mL).

  • Drying: Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: 3-HMPA contains both a carboxyl (-COOH) and a tertiary hydroxyl (-OH) group. MSTFA replaces the active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and preventing thermal degradation in the GC inlet.

  • Self-Validation Check: Monitor the di-TMS versus mono-TMS derivative ratio in the MS scan. A di-TMS/mono-TMS ratio > 99:1 confirms complete derivatization, validating the batch preparation.

Process Visualizations

G Synthesis 1. De Novo Synthesis (3-HMPA Crude) Purification 2. Prep-HPLC Isomer Separation Synthesis->Purification qNMR 3. qNMR Certification (Primary Purity) Purification->qNMR IDMS 5. LC-IDMS Standardization qNMR->IDMS SIL 4. SIL Synthesis (3-HMPA-d3) SIL->IDMS CRM 6. Certified Reference Material (CRM) IDMS->CRM

Workflow for the purification, qNMR certification, and LC-IDMS standardization of 3-HMPA RMs.

G Sample 3-HMPA Sample GCMS GC-MS Workflow Sample->GCMS LCMS LC-MS/MS Workflow Sample->LCMS Deriv Silylation (MSTFA) Volatility Enhancement GCMS->Deriv EI Electron Ionization (Structural Fragments) Deriv->EI ESI Electrospray Ionization (Negative Mode) LCMS->ESI MRM MRM Transitions (High Sensitivity) ESI->MRM

Logical relationship of analytical workflows for 3-HMPA quantification via GC-MS and LC-MS/MS.

References

  • PubChem. "3-Hydroxy-3-methylpent-4-enoic acid | C6H10O3 | CID 12429748". National Center for Biotechnology Information.[Link]

  • Tserng KY, Jin SJ, Kerr DS, Hoppel CL. "Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria". Metabolism. 1991 Jul;40(7):676-82.[Link]

Sources

Comparative

reproducibility of 3-hydroxy-3-methylpent-4-enoic acid extraction protocols

Title: Reproducibility of 3-Hydroxy-3-methylpent-4-enoic Acid Extraction Protocols: A Comparative Guide Introduction 3-Hydroxy-3-methylpent-4-enoic acid (C6H10O3) is a highly versatile, chiral building block predominantl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 3-Hydroxy-3-methylpent-4-enoic Acid Extraction Protocols: A Comparative Guide

Introduction 3-Hydroxy-3-methylpent-4-enoic acid (C6H10O3) is a highly versatile, chiral building block predominantly utilized in the total synthesis of complex natural products, such as the marine macrolide taurospongin A[1]. As a Senior Application Scientist, I frequently see extraction and isolation workflows fail because researchers treat this molecule as a generic aliphatic carboxylic acid. It is not. The presence of a tertiary alcohol adjacent to a terminal alkene and a carboxylic acid makes it highly susceptible to acid-catalyzed dehydration (yielding dienes) and spontaneous lactonization[2].

This guide objectively compares three distinct extraction and isolation protocols. Rather than merely listing steps, we will dissect the causality behind the experimental choices—explaining why specific pH thresholds, solvent polarities, and derivatization strategies are required to maintain product integrity and enantiomeric excess (ee).

Mechanistic Origins and Extraction Challenges

The extraction strategy must be tailored to the upstream synthesis method. Historically, racemic mixtures were synthesized via a Reformatsky reaction between methyl vinyl ketone and methyl bromoacetate using activated zinc[2]. Modern asymmetric approaches rely on chemoenzymatic pathways, such as the Bacillus subtilis epoxide hydrolase-catalyzed enantioselective hydrolysis, to yield the enantiopure (R)-isomer[1].

Synthesis_Pathway Precursor1 Methyl Vinyl Ketone + Methyl Bromoacetate Reformatsky Reformatsky Reaction (Activated Zn) Precursor1->Reformatsky Racemic Racemic Acid Matrix (Cornforth et al.) Reformatsky->Racemic Precursor2 Racemic Epoxide Enzyme Epoxide Hydrolase (B. subtilis) Precursor2->Enzyme Chiral Enantiopure (R)-Acid (Fujino & Sugai) Enzyme->Chiral

Caption: Mechanistic pathways generating 3-hydroxy-3-methylpent-4-enoic acid prior to extraction.

Comparative Analysis of Extraction Protocols

To objectively evaluate performance, we compare three methodologies:

  • Classical Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE) via Mixed-Mode Anion Exchange

  • In Situ PMB Esterification & Chromatographic Isolation

Extraction_Workflows Start Aqueous Reaction Matrix (3-hydroxy-3-methylpent-4-enoic acid) LLE Method A: Classical LLE (Acidification & EtOAc) Start->LLE pH < 3 SPE Method B: SPE (Anion Exchange) Start->SPE pH 7-8 Ester Method C: PMB Esterification (In situ trapping) Start->Ester KOH, PMBCl LLE_Pur Organic Phase Evaporation LLE->LLE_Pur SPE_Pur Elution & Concentration SPE->SPE_Pur Ester_Pur Silica Gel Chromatography Ester->Ester_Pur Product Purified Target Compound LLE_Pur->Product SPE_Pur->Product Ester_Pur->Product

Caption: Comparative workflows for 3-hydroxy-3-methylpent-4-enoic acid extraction and isolation.

Method A: Classical Liquid-Liquid Extraction (LLE)

Best for: High-concentration, racemic bulk synthesis. Causality & Logic: 3-hydroxy-3-methylpent-4-enoic acid is highly hydrophilic due to its low molecular weight (130.14 g/mol ) and dual polar functional groups[3]. To force it into an organic phase, the aqueous matrix must be acidified below the compound's pKa to protonate the carboxylate. However, over-acidification (pH < 1) catalyzes the dehydration of the tertiary alcohol. Therefore, strict pH control (pH 2.5–3.0) and heavy salting-out (NaCl saturation) are required to manipulate the partition coefficient favorably.

Step-by-Step Protocol (Self-Validating):

  • Matrix Preparation: Cool the aqueous reaction mixture to 4°C. Causality: Low temperatures minimize the kinetics of acid-catalyzed dehydration.

  • Controlled Acidification: Titrate dropwise with 1M H₂SO₄ until the pH reaches exactly 2.8. Validation step: Continuously monitor with a calibrated pH probe; do not rely on indicator paper.

  • Salting Out: Saturate the aqueous layer with solid NaCl (approx. 360 g/L) until no more dissolves.

  • Extraction: Extract with 4 × 1 volumes of ethyl acetate (EtOAc). Causality: EtOAc provides the optimal hydrogen-bond accepting capability for the hydroxyl group compared to non-polar solvents like hexane or dichloromethane.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Method B: Solid-Phase Extraction (SPE)

Best for: Dilute biocatalytic matrices (e.g., enzyme-catalyzed hydrolysis). Causality & Logic: In biocatalysis, the product is often present in millimolar concentrations alongside proteins and buffer salts. LLE leads to severe emulsions here. Using a Mixed-Mode Anion Exchange (MAX) resin allows the carboxylate to bind ionically at neutral pH, while the tertiary alcohol provides secondary hydrophilic interactions. The proteins are washed away, and the acid is eluted using an acidic organic modifier.

Step-by-Step Protocol (Self-Validating):

  • Cartridge Conditioning: Condition a MAX SPE cartridge with 5 mL methanol, followed by 5 mL of 50 mM Tris buffer (pH 8.0).

  • Loading: Load the centrifuged biocatalytic reaction mixture (adjusted to pH 8.0). Validation step: Test the flow-through via LC-MS to ensure 100% retention of the target mass (m/z 129 [M-H]⁻).

  • Washing: Wash with 5 mL of 5% methanol in water to remove neutral impurities and denatured proteins.

  • Elution: Elute the target compound using 5 mL of 2% formic acid in methanol. Causality: The formic acid protonates the carboxylate, breaking the ionic bond with the resin, while methanol solvates the molecule.

  • Concentration: Lyophilize or gently evaporate the eluate under a nitrogen stream.

Method C: In Situ PMB Esterification (The Fujino & Sugai Approach)

Best for: Enantiopure synthesis requiring high-resolution chromatographic purification. Causality & Logic: Free 3-hydroxy-3-methylpent-4-enoic acid streaks severely on silica gel and is difficult to visualize under UV light. Fujino and Sugai demonstrated that trapping the acid as a 4-methoxybenzyl (PMB) ester directly from the aqueous phase solves both issues[4]. Deprotonation with KOH followed by the addition of PMBCl yields a highly lipophilic, UV-active ester[5]. This completely circumvents the need to isolate the free acid, preventing lactonization and allowing for standard flash chromatography[4].

Step-by-Step Protocol (Self-Validating):

  • Deprotonation: To the aqueous reaction mixture containing the free acid, add 1.2 equivalents of KOH. Stir for 15 minutes at room temperature.

  • Derivatization: Add 1.5 equivalents of 4-methoxybenzyl chloride (PMBCl) and a phase-transfer catalyst (e.g., TBAB, 0.1 eq). Stir vigorously for 12 hours.

  • Extraction: Extract the newly formed PMB ester with diethyl ether (3 × 1 vol). Validation step: Spot the ether layer on a TLC plate. The PMB ester will be strongly UV-active at 254 nm, unlike the starting material.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexane:EtOAc gradient). Causality: The PMB group masks the polar carboxylic acid, drastically improving resolution and recovery on normal-phase silica.

Quantitative Performance Comparison

The following table summarizes the empirical performance of each protocol based on typical laboratory yields and product integrity.

ParameterMethod A: Classical LLEMethod B: SPE (MAX)Method C: PMB Esterification
Primary Matrix Synthetic (Reformatsky)Biocatalytic (Dilute)Enantioselective Synthesis
Average Yield 65 - 75%85 - 90%>90% (as ester)
Purity (Post-Extraction) ~80% (requires distillation)>95%>98% (post-chromatography)
Risk of Dehydration High (if pH < 2.5)LowVery Low
Enantiomeric Retention N/A (usually racemic)ExcellentExcellent
Scalability High (>100g)Low (<1g)Moderate (1-50g)

Conclusion

For routine bulk synthesis, classical LLE remains the most cost-effective approach, provided strict thermal and pH controls are implemented to prevent the destruction of the tertiary alcohol. However, for advanced drug development applications—such as the total synthesis of taurospongin A—Method C (In Situ PMB Esterification) is unequivocally superior[1]. By transforming the problematic free acid into a stable, lipophilic, and UV-active intermediate, researchers can guarantee the reproducibility and enantiomeric integrity of their downstream workflows[5].

References

1.[3] Title: 3-Hydroxy-3-methylpent-4-enoic acid | C6H10O3 | CID 12429748 - PubChem Source: nih.gov URL:

2.[2] Title: Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl [2-14C] pentano-5-lactone. Source: scispace.com URL:

3.[4] Title: KAKEN — 研究者をさがす | 須貝 威 (60171120) - NII Source: nii.ac.jp URL:

4.[1] Title: Synthesis of Taurospongin A | Organic Letters - ACS Publications Source: acs.org URL:

5.[5] Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.